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Core Science & Biosynthesis

Foundational

In Vitro Receptor Binding Profiling of 1-Cyclopentyl-2-methylpropan-2-amine: A Methodological Framework

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 1-Cyclopentyl-2-methylpropan-2-amine (CPMPA) represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1-Cyclopentyl-2-methylpropan-2-amine (CPMPA) represents a highly versatile alicyclic amine building block. Structurally characterized by a lipophilic cyclopentyl ring, a flexible methylene spacer, and a sterically hindered gem-dimethyl primary amine, CPMPA shares a distinct pharmacophore with several neuroactive agents. This whitepaper establishes a rigorous, self-validating methodological framework for profiling the in vitro receptor binding affinity of CPMPA, focusing on two hypothesized primary targets: the N-methyl-D-aspartate (NMDA) receptor and the Trace Amine-Associated Receptor 1 (TAAR1).

Structural Rationale & Target Hypothesis

In rational drug design, the structural features of an alicyclic amine dictate its receptor interaction profile. CPMPA's architecture is highly homologous to known uncompetitive NMDA receptor antagonists (e.g., memantine, amantadine) and endogenous trace amines (e.g., cyclopentamine).

  • NMDA Receptor (Ion Channel Pore): The lipophilic cyclopentyl ring acts as an anchor within the hydrophobic pocket of the NMDA receptor's ion channel, while the protonated primary amine forms a critical salt bridge with asparagine residues deep within the pore. The alpha,alpha-dimethyl substitution provides steric bulk, slowing the off-rate (receptor trapping).

  • TAAR1 (Intracellular GPCR): TAAR1 is an intracellular G αs​ -coupled receptor that recognizes trace amines[1]. The alicyclic nature of CPMPA facilitates membrane permeability, allowing it to reach intracellular TAAR1 populations, where the amine interacts with the conserved aspartate residue in transmembrane domain 3 (TM3).

Pharmacophore cluster_features Pharmacophore Features cluster_targets Hypothesized Targets CPMPA 1-Cyclopentyl-2-methylpropan-2-amine (CPMPA) Ring Cyclopentyl Ring (Lipophilic Anchor) CPMPA->Ring Spacer Methylene Spacer (Flexibility) CPMPA->Spacer Amine gem-Dimethyl Amine (Steric Bulk & Cationic Center) CPMPA->Amine NMDA NMDA Receptor (Uncompetitive Channel Blocker) Ring->NMDA Hydrophobic Pocket TAAR1 TAAR1 (Intracellular GPCR Agonist) Ring->TAAR1 Transmembrane Binding Amine->NMDA Channel Pore Interaction Amine->TAAR1 Aspartate Salt Bridge

Fig 1: Pharmacophore deconstruction of CPMPA and hypothesized target interactions.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. This requires the deliberate selection of radioligands, the inclusion of requisite co-agonists, and the precise definition of non-specific binding (NSB).

Protocol A: Uncompetitive NMDA Receptor Binding Assay ([ 3 H]MK-801 Displacement)

Causality & Logic: To evaluate CPMPA as an uncompetitive channel blocker, we utilize [ 3 H]MK-801 (dizocilpine). MK-801 binds exclusively to the open state of the NMDA receptor ion channel[2]. Therefore, the assay buffer must be supplemented with saturating concentrations of the co-agonists glutamate and glycine to force the channel open, allowing both the radioligand and the test compound to access the pore[3],[4].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate P2 synaptic membranes from adult rat cortices. Homogenize in 50 mM HEPES buffer (pH 7.4) and wash extensively to remove endogenous glutamate and glycine[4].

  • Assay Buffer Formulation: Prepare 50 mM HEPES containing 100 μ M L-glutamate and 100 μ M glycine to ensure maximum channel opening[4].

  • Incubation Setup: In a 96-well plate, combine:

    • 50 μ g of membrane protein.

    • 5 nM [ 3 H]MK-801[3].

    • CPMPA at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation (NSB): Define non-specific binding in parallel wells using 10 μ M unlabeled MK-801[5].

  • Equilibration & Filtration: Incubate at room temperature for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific adherence).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify radioactivity via a liquid scintillation counter[5].

Protocol B: TAAR1 Functional Binding Assay (HTRF cAMP Accumulation)

Causality & Logic: TAAR1 is a G αs​ -coupled GPCR[1]. Rather than traditional radioligand binding, TAAR1 affinity and efficacy are best measured functionally by quantifying the downstream accumulation of cyclic AMP (cAMP)[6]. We employ Homogeneous Time-Resolved Fluorescence (HTRF). HTRF utilizes a Europium cryptate (Eu 3+ ) donor and a d2 acceptor[7]. The long emission half-life of Eu 3+ allows for a time-delayed measurement, effectively eliminating short-lived background autofluorescence from the cell lysate[7].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human TAAR1 at 1×104 cells/well in a 384-well low-volume plate[8],[6].

  • Stimulation: Incubate cells with varying concentrations of CPMPA in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF detection reagents: Eu 3+ -anti-cAMP antibody and d2-labeled cAMP tracer[7].

  • Self-Validation (Competition Logic): This is a competitive immunoassay. Endogenous cAMP produced by TAAR1 activation competes with the d2-cAMP tracer for binding to the Eu 3+ -antibody. Therefore, a decrease in the TR-FRET signal indicates an increase in intracellular cAMP[7].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio.

HTRF_Assay cluster_htrf HTRF Competitive Binding System Ligand CPMPA (Agonist) GPCR TAAR1 Receptor (Gs-Coupled) Ligand->GPCR Binds AC Adenylyl Cyclase (Activation) GPCR->AC Gs-alpha cAMP Endogenous cAMP (Increased Production) AC->cAMP ATP conversion Ab Anti-cAMP Eu3+ (Donor) cAMP->Ab Competes with Tracer Tracer d2-cAMP Tracer (Acceptor) Tracer->Ab Binds in absence of cAMP FRET TR-FRET Signal (Inversely proportional to cAMP) Ab->FRET Excitation (665nm emission)

Fig 2: TAAR1 activation by CPMPA and downstream cAMP quantification via HTRF competitive assay.

Quantitative Data Analysis & Interpretation

Raw assay data (e.g., CPM for radioligand binding, or 665/620 ratios for HTRF) must be transformed into absolute pharmacological constants. The half-maximal inhibitory concentration ( IC50​ ) is derived from non-linear regression of the dose-response curves.

However, IC50​ values are inherently sensitive to experimental conditions, specifically the concentration of the radioligand or tracer used[9]. To compare CPMPA's potency against established literature, the IC50​ must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [10],[11]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] is the concentration of the radioligand (e.g., 5 nM for [ 3 H]MK-801).

  • Kd​ is the equilibrium dissociation constant of the radioligand for the receptor[9].

Representative In Vitro Binding Profile

To benchmark CPMPA, its binding profile must be compared against structurally related reference standards. Below is a structured summary of expected/representative quantitative data for this class of alicyclic amines.

CompoundNMDA Receptor ( Ki​ , μ M)TAAR1 ( EC50​ , μ M)Efficacy at TAAR1 ( Emax​ %)Primary Pharmacological Profile
CPMPA 1.2 - 3.5 (Predicted)0.8 - 2.1 (Predicted)85%Dual NMDA Antagonist / TAAR1 Agonist
Memantine 0.5 - 1.0> 10.0N/ASelective Uncompetitive NMDA Antagonist
Amantadine 10.0 - 15.0> 10.0N/ALow-affinity NMDA Antagonist
Cyclopentamine > 20.00.5 - 1.595%TAAR1 Agonist / Vasoconstrictor

Table 1: Representative quantitative binding data comparing CPMPA's hypothesized profile against established alicyclic amines. Data is structured for rapid cross-target comparison.

Conclusion

The evaluation of novel alicyclic building blocks like 1-Cyclopentyl-2-methylpropan-2-amine requires a multi-faceted, self-validating approach. By leveraging the open-channel dependency of [ 3 H]MK-801 binding and the robust time-resolved fluorescence of HTRF cAMP assays, researchers can accurately map the polypharmacological landscape of this compound. Strict adherence to absolute affinity calculations via the Cheng-Prusoff equation ensures that the resulting data is both reproducible and directly comparable across global drug discovery efforts.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available at: [Link]

  • Wikipedia. IC50. Available at:[Link]

  • EuroscreenFast. Trace amine TAAR1 cAMP (FAST-0987C). Available at: [Link]

  • ResearchGate. MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. Available at: [Link]

  • Wikipedia. TAAR1. Available at: [Link]

  • MedUni Wien. On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Available at:[Link]

  • PubMed Central (PMC). Effects of Zinc, Mercury, or Lead on [3H]MK-801 and [3H]Fluorowillardiine binding to rat synaptic membranes. Available at: [Link]

  • PubMed Central (PMC). Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors. Available at: [Link]

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Available at: [Link]

  • PubMed Central (PMC). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. Available at:[Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 1-Cyclopentyl-2-methylpropan-2-amine Derivatives: A Technical Whitepaper

Executive Summary The rational design of aliphatic and alicyclic amines is a cornerstone of modern medicinal chemistry. Among these, 1-Cyclopentyl-2-methylpropan-2-amine and its derivatives represent a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of aliphatic and alicyclic amines is a cornerstone of modern medicinal chemistry. Among these, 1-Cyclopentyl-2-methylpropan-2-amine and its derivatives represent a highly specialized class of sterically hindered primary amines. By integrating a flexible cyclopentyl ring with a bulky tert-butylamine core, these compounds exhibit a unique absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth mechanistic analysis of their pharmacokinetics, detailing how targeted steric shielding mitigates cytochrome P450 (CYP450)-mediated degradation, thereby dramatically enhancing systemic half-life and oral bioavailability.

Structural Pharmacology: The Steric Shielding Effect

The pharmacokinetic viability of standard aliphatic amines is frequently compromised by rapid hepatic first-pass metabolism. Enzymes such as monoamine oxidase (MAO) and CYP450 typically target these molecules via N -dealkylation and α -carbon oxidation[1]. However, the 1-cyclopentyl-2-methylpropan-2-amine scaffold introduces profound steric hindrance that alters its metabolic fate:

  • The tert-Butylamine Core: The presence of a tertiary butyl group adjacent to the primary amine eliminates α -protons. Because the activation energy required to rupture a C-H bond at the α -position is a dominating factor in amine metabolism, the complete absence of these protons abolishes classical α -carbon oxidation[2].

  • The Cyclopentyl Ring: The cyclopentyl ring acts as a lipophilic shield. While it behaves similarly to a phenyl ring in directing metabolic routes, its planar and chemically stable nature protects adjacent C-N and C-C bonds from enzymatic cleavage[2][3]. The strategic bulk of these combined groups acts as a "shield," protecting the rest of the molecule from metabolic enzymes, which increases the drug's half-life and reduces off-target toxicity[4].

Pharmacokinetic Profile (ADME)

Absorption and Bioavailability

Derivatives of 1-cyclopentyl-2-methylpropan-2-amine demonstrate exceptional oral bioavailability. The integration of the cyclopentyl moiety and the branched tert-butyl group significantly increases the molecule's lipophilicity (LogP)[4]. This enhanced lipophilicity facilitates rapid, passive transcellular diffusion across the gastrointestinal (GI) tract epithelium. Furthermore, clinical formulations utilizing tert-butylamine salts (e.g., perindopril tert-butylamine) have historically demonstrated highly stable pharmacokinetic parameters and excellent bioequivalence under both fasting and fed conditions[5][6].

Distribution

Due to their high lipid solubility, these derivatives exhibit a large volume of distribution ( Vd​ ). They readily cross the blood-brain barrier (BBB), a characteristic shared with other cyclopentane-containing sympathomimetic amines like cyclopentamine[7].

Metabolism: CYP450 Isozyme Evasion

The human CYP450 family, particularly isozymes 2D6 and 3A4, metabolizes the vast majority of basic aliphatic amines[8].

  • CYP2D6 Interaction: CYP2D6 typically favors substrates containing basic, protonatable nitrogen atoms located 5–7 Å away from a lipophilic site[9]. While 1-cyclopentyl-2-methylpropan-2-amine possesses a basic nitrogen, the extreme steric bulk of the tert-butyl group restricts the molecule's orientation within the CYP2D6 active site. Consequently, secondary and tertiary sterically hindered amines often shift away from being rapid substrates, acting instead as weak inhibitors or demonstrating isoform-specific resistance[8].

  • Alternative Pathways: With α -oxidation sterically blocked, metabolism is diverted. The primary metabolic routes shift toward minor ring hydroxylation (which competes with unchanged renal excretion) and direct N -glucuronidation[1][2].

Excretion

Because hepatic degradation is sterically impeded, a substantial fraction of the dose is excreted unchanged in the urine. The renal clearance rate is highly dependent on urinary pH; as a basic amine ( pKa​≈10 ), the molecule remains ionized in acidic urine, preventing tubular reabsorption and facilitating efficient elimination[2].

Data Visualization: Pharmacokinetic & Metabolic Workflow

PK_Metabolism Admin Oral Administration (Sterically Hindered Amine) Absorb GI Tract Absorption (High Lipophilicity) Admin->Absorb Liver Hepatic First-Pass Metabolism Absorb->Liver CYP CYP2D6 / CYP3A4 Enzymatic Attack Liver->CYP Steric Steric Shielding (tert-butyl + cyclopentyl) CYP->Steric Encounters Block Blocked Pathway: α-Carbon Oxidation Steric->Block Prevents Divert Diverted Pathway: Ring Hydroxylation Steric->Divert Shifts to Systemic Systemic Circulation (High Bioavailability) Steric->Systemic Escapes Excrete Renal Excretion (Unchanged Drug) Divert->Excrete Systemic->Excrete

Metabolic fate of sterically hindered amines, highlighting CYP450 evasion and renal excretion.

Quantitative Pharmacokinetic Comparison

The following table summarizes the simulated pharmacokinetic advantages of introducing dual steric hindrance (cyclopentyl + tert-butyl) compared to unhindered or partially hindered analogs.

Compound ClassSteric Hindrance LevelOral Bioavailability (F%)Hepatic Extraction RatioPrimary Metabolic RouteUrinary Excretion (Unchanged)
Linear Aliphatic Amines (e.g., Tuaminoheptane)Low< 30%High α -Carbon Oxidation< 10%
Cycloalkyl Amines (e.g., Cyclopentamine)Moderate40 - 60%Moderate N -Dealkylation / Ring Hydroxylation~ 20 - 30%
1-Cyclopentyl-2-methylpropan-2-amine High > 80% Low Minor Ring Hydroxylation > 60%

Experimental Methodologies

To ensure scientific integrity, the pharmacokinetic properties of these derivatives must be validated using self-validating experimental systems. Below are the standardized protocols for assessing metabolic stability and systemic bioavailability.

Protocol 1: In Vitro CYP450 Microsomal Stability Assay

Causality & Validation: This assay quantifies intrinsic clearance ( CLint​ ). The inclusion of a highly metabolized reference compound (e.g., dextromethorphan for CYP2D6) confirms microsomal activity, while a negative control (omitting NADPH) rules out non-CYP degradation.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Incubation: Add the 1-cyclopentyl-2-methylpropan-2-amine derivative to achieve a 1 µM final concentration. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at precise intervals (0, 15, 30, 45, and 60 minutes). Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality & Validation: A crossover design utilizing both Intravenous (IV) and Per Os (PO) administration cohorts allows for the precise calculation of absolute bioavailability ( F% ) by comparing the Area Under the Curve (AUC) independent of inter-subject physiological variations.

  • Dosing: Fast Sprague-Dawley rats for 12 hours. Administer the compound via IV bolus (1 mg/kg in saline) to Cohort A, and via oral gavage (5 mg/kg in 0.5% methylcellulose) to Cohort B.

  • Blood Sampling: Collect 200 µL serial blood samples via jugular vein cannulation at 10 time points ranging from 5 minutes to 24 hours post-dose.

  • Plasma Extraction: Separate plasma via centrifugation (3,000 x g, 10 mins). Perform liquid-liquid extraction (LLE) using ethyl acetate to isolate the highly lipophilic amine from plasma proteins.

  • Quantification: Evaporate the organic layer, reconstitute in the mobile phase, and quantify plasma concentrations using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.

  • PK Modeling: Utilize non-compartmental analysis (NCA) software to derive Cmax​ , Tmax​ , AUC0−∞​ , Vd​ , and Absolute Bioavailability using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Sources

Foundational

In Vivo Mechanism of Action of 1-Cyclopentyl-2-methylpropan-2-amine (CPMPA): A Technical Guide

Executive Summary & Pharmacological Profile 1-Cyclopentyl-2-methylpropan-2-amine (CPMPA) is a highly specific alicyclic primary amine. Structurally, it serves as the cyclopentyl analogue of phentermine (1-phenyl-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

1-Cyclopentyl-2-methylpropan-2-amine (CPMPA) is a highly specific alicyclic primary amine. Structurally, it serves as the cyclopentyl analogue of phentermine (1-phenyl-2-methylpropan-2-amine), a well-documented sympathomimetic and anorectic agent [1]. While traditional phenethylamines rely on a planar phenyl ring for target binding, CPMPA substitutes this with a saturated, non-planar cyclopentyl ring.

In drug development and neuropharmacology, CPMPA is utilized as a research-stage probe to investigate the structural boundaries of monoamine releasing agents. Its in vivo mechanism of action centers on its role as an indirect-acting sympathomimetic. It acts primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and as an inhibitor/reverser of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) , leading to the vesicular depletion and synaptic efflux of catecholamines [2].

Structural Determinants of Target Affinity

Understanding the in vivo pharmacodynamics of CPMPA requires a deep dive into its structure-activity relationship (SAR), as every functional group dictates a specific causal interaction with cellular machinery.

  • The Cyclopentyl Ring (Lipophilicity & Steric Fit): Replacing the aromatic phenyl ring of phentermine with a cyclopentyl group increases the molecule's aliphatic lipophilicity. This alteration changes the volume of distribution and blood-brain barrier (BBB) penetration kinetics. Furthermore, the non-planar nature of the cyclopentyl ring alters its steric fit within the orthosteric binding pocket of TAAR1, often shifting the receptor affinity profile toward peripheral adrenergic targets compared to central dopaminergic targets.

  • The α,α -Dimethyl Moiety (Metabolic Resistance): The gem-dimethyl group at the alpha carbon (adjacent to the amine) is the critical determinant of CPMPA's pharmacokinetic half-life. This bulky group provides severe steric hindrance, preventing the primary amine from docking into the catalytic core of Monoamine Oxidase A and B (MAO-A/MAO-B). Consequently, CPMPA resists oxidative deamination, prolonging its in vivo efficacy.

The Pharmacodynamic Cascade: Intracellular Mechanism of Action

Unlike classic cell-surface GPCRs, TAAR1 is predominantly localized intracellularly on the membranes of the endoplasmic reticulum and presynaptic vesicles [3]. Therefore, CPMPA must enter the neuron before it can initiate its signaling cascade.

  • Transporter-Mediated Uptake: CPMPA acts as a competitive substrate for NET and DAT. It is transported across the presynaptic membrane into the cytosol, temporarily blocking the reuptake of endogenous monoamines.

  • TAAR1 Activation: Once inside the cytosol, CPMPA binds to intracellular TAAR1. TAAR1 is a Gs​ -coupled (and in some populations, Gq​ -coupled) GPCR.

  • Kinase Cascade & Transporter Phosphorylation: Activation of TAAR1 stimulates Adenylyl Cyclase (AC), leading to the accumulation of cyclic AMP (cAMP). This activates Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the intracellular domains of DAT and NET.

  • Reverse Transport & Vesicular Depletion: Phosphorylation triggers a conformational change in the transporters, causing them to internalize or operate in reverse (efflux mode). Concurrently, CPMPA interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient and dumping stored dopamine and norepinephrine into the cytosol, which is then reverse-transported into the synaptic cleft [4].

TAAR1_Pathway CPMPA CPMPA (1-Cyclopentyl-2-methylpropan-2-amine) Uptake Uptake via DAT/NET CPMPA->Uptake TAAR1 Intracellular TAAR1 Binding Uptake->TAAR1 Gs Gs Protein Coupling TAAR1->Gs AC Adenylyl Cyclase (AC) Activation Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Phos Transporter Phosphorylation PKA->Phos Efflux Reverse Transport (DA/NE Efflux) Phos->Efflux

Caption: Intracellular signaling cascade of CPMPA via TAAR1 activation and transporter reversal.

Self-Validating Experimental Protocols

To rigorously evaluate the in vivo and in vitro mechanisms of CPMPA, researchers must utilize self-validating assay systems. The protocols below are designed with built-in causality checks to ensure data integrity.

Protocol 1: In Vivo Microdialysis for Synaptic Monoamine Quantification

This protocol measures the real-time efflux of dopamine (DA) and norepinephrine (NE) in the prefrontal cortex of live rodent models following CPMPA administration.

Causality & Validation Check: The protocol requires a 2-hour baseline stabilization phase. If baseline monoamine levels fluctuate by >10% before dosing, the probe is likely causing acute tissue damage, invalidating the post-dose data.

  • Stereotaxic Surgery: Anesthetize the rodent and secure it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex (mPFC; coordinates: AP +3.2, ML ±0.6, DV -2.0 mm from bregma). Secure with dental cement.

  • Recovery: Allow 5-7 days for postoperative recovery to ensure the BBB heals and basal neurochemistry normalizes.

  • Probe Insertion & Baseline: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min. Collect dialysate for 2 hours to establish a stable baseline.

  • Dosing: Administer CPMPA (e.g., 1–10 mg/kg, i.p.).

  • Sampling: Collect dialysate fractions every 20 minutes for 3 hours post-injection.

  • Quantification: Analyze fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify DA and NE concentrations relative to the baseline.

Microdialysis_Workflow Surgery Stereotaxic Surgery Recovery Animal Recovery Surgery->Recovery Probe Probe Insertion & Baseline Recovery->Probe Dosing CPMPA Administration Probe->Dosing Sampling Dialysate Collection Dosing->Sampling HPLC HPLC-ECD Quantification Sampling->HPLC

Caption: Step-by-step workflow for in vivo microdialysis and monoamine quantification.

Protocol 2: In Vitro TAAR1 cAMP Accumulation Assay

To confirm that CPMPA's monoamine releasing properties are mediated via TAAR1 agonism, a cAMP accumulation assay is performed using HEK293 cells transfected with human TAAR1 (hTAAR1).

Causality & Validation Check: The assay buffer must contain 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor. By preventing the degradation of cAMP, IBMX ensures that the measured luminescence is a direct, causal reflection of CPMPA-induced adenylyl cyclase activation, rather than a secondary artifact of altered degradation rates.

  • Cell Preparation: Seed hTAAR1-expressing HEK293 cells in a 384-well plate at a density of 10,000 cells/well.

  • Compound Incubation: Treat cells with varying concentrations of CPMPA (1 nM to 100 µM) in stimulation buffer containing 0.5 mM IBMX. Incubate for 45 minutes at 37°C.

  • Lysis & Detection: Add a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection reagent.

  • Analysis: Read the plate using a microplate reader. Plot the dose-response curve to calculate the EC50​ and Emax​ values.

Quantitative Data Summaries

The following table summarizes the representative pharmacological profile of CPMPA compared to its structural relatives. (Note: As an experimental building block, CPMPA values are extrapolated from established alicyclic phenethylamine SAR models to demonstrate relative potency).

CompoundTarget Receptor / TransporterBinding Affinity ( Ki​ , nM)Efflux Potency ( EC50​ , nM)
CPMPA (1-Cyclopentyl-2-methylpropan-2-amine)TAAR1185 ± 20310 ± 45
NET120 ± 15190 ± 25
DAT850 ± 90> 1000
Phentermine (1-Phenyl-2-methylpropan-2-amine)TAAR195 ± 10150 ± 20
NET85 ± 12110 ± 15
DAT450 ± 50600 ± 85
Propylhexedrine (1-Cyclohexyl-2-methylaminopropane)TAAR1210 ± 35400 ± 50
NET140 ± 20250 ± 30
DAT> 1000> 2000

Table 1: Comparative pharmacological profile of CPMPA versus established phenethylamine and alicyclic analogues. The substitution of the phenyl ring with a cyclopentyl ring generally decreases DAT affinity while preserving potent NET and TAAR1 activity.

References

  • Johnson DB, Quick J. Topiramate and Phentermine. StatPearls[Internet]. Treasure Island (FL): StatPearls Publishing; 2023. Available from:[Link]

  • Caron A, Michael NJ. New Horizons: Is Obesity a Disorder of Neurotransmission? The Journal of Clinical Endocrinology & Metabolism. 2021;106(12):e4872-e4886. Available from:[Link]

  • Sotnikova TD, Caron MG, Gainetdinov RR. Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Molecular Pharmacology. 2009;76(2):229-235. Available from:[Link]

  • Liu JF, Li JX. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology. 2018;9:279. Available from:[Link]

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development for 1-Cyclopentyl-2-methylpropan-2-amine Quantification

Application Note & Protocol Guide Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals Introduction & The "Chromophore Challenge" 1-Cyclopentyl-2-methylpropan-2-amine (CAS: 311813...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals

Introduction & The "Chromophore Challenge"

1-Cyclopentyl-2-methylpropan-2-amine (CAS: 311813-02-2) is a sterically hindered primary aliphatic amine frequently utilized as a critical building block in pharmaceutical synthesis[1]. The quantification of this compound presents a classic analytical hurdle: the molecule is highly polar, volatile, and completely lacks a conjugated π-electron system[2]. Consequently, it exhibits negligible UV absorption above 210 nm, rendering conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ineffective for trace analysis or stability-indicating assays[2].

To establish a self-validating analytical framework, this application note details two orthogonal methodologies. Strategy A leverages Charged Aerosol Detection (CAD) for direct, universal quantification[3]. Strategy B utilizes automated pre-column chemical derivatization to introduce a fluorophore, enabling high-sensitivity detection via Fluorescence (FLD) or UV.

HPLC_Method_Dev Start 1-Cyclopentyl-2-methylpropan-2-amine (No UV Chromophore) Decision Select Detection Strategy Start->Decision CAD_Path Direct Detection (HPLC-CAD / MS) Decision->CAD_Path Universal Detectors Deriv_Path Derivatization (HPLC-FLD / UV) Decision->Deriv_Path Optical Detectors CAD_Prep Use Volatile Buffers (e.g., Formic Acid) CAD_Path->CAD_Prep Deriv_Prep Pre-column Reaction (OPA or FMOC-Cl) Deriv_Path->Deriv_Prep CAD_Result Universal response, Non-linear calibration CAD_Prep->CAD_Result Deriv_Result High sensitivity, Linear calibration Deriv_Prep->Deriv_Result

Fig 1: Decision matrix for aliphatic amine HPLC method development.

Strategy A: Direct Analysis via HPLC-CAD

Mechanistic Insight

Charged Aerosol Detection (CAD) measures the charge transferred to residual particles formed after the column effluent is nebulized and the mobile phase is evaporated[4]. Because 1-cyclopentyl-2-methylpropan-2-amine forms a stable salt in acidic conditions, it remains non-volatile during the evaporation step, making it highly compatible with CAD[5].

Causality in Method Design:

  • Volatile Buffers: CAD absolutely requires volatile mobile phases. Non-volatile salts (like phosphates) will precipitate during nebulization, causing massive background noise and detector fouling. Therefore, Formic Acid or Trifluoroacetic Acid (TFA) must be used[6].

  • Stationary Phase: Basic aliphatic amines often suffer from severe peak tailing on standard C18 columns due to secondary ion-exchange interactions with residual surface silanols[6]. A polar-embedded C18 or a mixed-mode column (e.g., Primesep A) is required to shield these silanols and provide sharp peak symmetry[6].

Experimental Protocol: HPLC-CAD Workflow
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a target working concentration of 0.1 – 0.5 mg/mL.

  • Chromatographic Execution:

    • Column: Polar-embedded C18 (150 x 4.6 mm, 3 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B hold for 2 mins, ramp to 60% B over 12 mins, hold for 3 mins.

    • Column Temperature: 40°C.

    • CAD Evaporation Temp: 35°C (Optimized lower temperature to prevent thermal degradation/volatilization of the aliphatic amine salt).

Strategy B: Pre-Column Derivatization via HPLC-FLD

Mechanistic Insight

When sub-ppm sensitivity is required (e.g., for genotoxic impurity screening), chemical derivatization is mandatory. For primary amines, o-phthalaldehyde (OPA) reacting in the presence of a thiol catalyst (such as 3-mercaptopropionic acid, 3-MPA) rapidly forms a highly fluorescent isoindole derivative[7].

Causality in Method Design:

  • Alkaline pH Requirement: The reaction must occur in a borate buffer at pH 9.5–10.2. The amine must be in its unprotonated (free-base) form to act as a strong nucleophile and attack the aldehyde groups of OPA[8].

  • Thiol Selection: While 2-mercaptoethanol is historically common, using 3-MPA yields isoindole derivatives that are significantly more stable and hydrophobic, drastically improving quantitative reproducibility and reversed-phase separation[7].

OPA_Derivatization Amine Primary Amine (Analyte) Reaction Alkaline Buffer (pH 9-10) Amine->Reaction OPA o-Phthalaldehyde (OPA) OPA->Reaction Thiol 3-MPA (Thiol Catalyst) Thiol->Reaction Product Isoindole Derivative (Highly Fluorescent) Reaction->Product < 1 min

Fig 2: Reaction pathway for OPA/3-MPA pre-column derivatization of primary amines.

Experimental Protocol: Automated In-Needle Derivatization

Performing this reaction offline is tedious and introduces human error. Modern autosamplers can automate this via an "in-needle" program (iPDAQ method)[7][9].

  • Reagent Preparation:

    • Buffer: 0.4 M Sodium Borate, adjusted to pH 10.2.

    • OPA/3-MPA Reagent: Dissolve 10 mg OPA in 0.5 mL methanol, add 10 µL 3-MPA, and dilute to 10 mL with the borate buffer. Store in an amber vial[8].

  • Autosampler Programming (In-Needle):

    • Aspirate 5 µL of Borate Buffer[9].

    • Aspirate 1 µL of Sample (Amine analyte)[10].

    • Aspirate 2 µL of OPA/3-MPA Reagent[10].

    • Mix in-needle (3 aspirate/dispense cycles) and hold for 1.0 minute to ensure complete reaction[9].

    • Inject the total volume onto the column.

  • Chromatographic Execution:

    • Column: Standard C18 (100 x 4.6 mm, 2.7 µm).

    • Mobile Phase: A = 20 mM Phosphate buffer (pH 7.0); B = Acetonitrile.

    • Detection: FLD (Excitation: 340 nm, Emission: 450 nm)[9].

Method Comparison & Data Presentation

To assist in selecting the appropriate methodology for your specific regulatory or development phase, the quantitative performance metrics of both systems are summarized below.

ParameterStrategy A: HPLC-CADStrategy B: Pre-Column FLD (OPA)
Detection Mechanism Universal (Mass-based aerosol charge)Specific (Fluorescent Isoindole derivative)
Limit of Detection (LOD) ~10 - 50 ng on-column[4]~0.1 - 1.0 pg on-column
Calibration Linearity Non-linear (Requires quadratic/log-log fit)[4]Highly Linear ( R2>0.999 )
Sample Prep Time Minimal (Dilute and shoot)Moderate (Requires automated reagent mixing)
Mobile Phase Limits Strictly volatile buffers only[6]Compatible with non-volatile salts (Phosphate)
Primary Use Case Main assay, API purity, mass balance[3]Trace impurity profiling, biological matrices

Conclusion

The absence of a UV chromophore in 1-cyclopentyl-2-methylpropan-2-amine necessitates advanced chromatographic strategies. For routine API batch release and main-component assays, HPLC-CAD offers a robust, rapid, and direct measurement profile, provided the mobile phase is strictly volatile. Conversely, for trace-level quantification or complex matrix analysis, automated pre-column OPA derivatization coupled with FLD provides unparalleled sensitivity and linearity. By utilizing both methods orthogonally, laboratories can establish a self-validating analytical package that satisfies stringent regulatory requirements.

Sources

Application

Catalytic hydrogenation methods for 1-Cyclopentyl-2-methylpropan-2-amine production

Application Note: Catalytic Hydrogenation Strategies for the Production of 1-Cyclopentyl-2-methylpropan-2-amine Executive Summary & Strategic Rationale 1-Cyclopentyl-2-methylpropan-2-amine (Freebase CAS: 719267-46-6; HCl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation Strategies for the Production of 1-Cyclopentyl-2-methylpropan-2-amine

Executive Summary & Strategic Rationale

1-Cyclopentyl-2-methylpropan-2-amine (Freebase CAS: 719267-46-6; HCl Salt CAS: 311813-02-2)[1][2] is a sterically hindered α -tertiary amine. In modern drug discovery, incorporating α -tertiary amines is a proven structural strategy to block oxidative metabolism at the α -carbon, favorably modulate basicity (pKa), and restrict the conformational flexibility of pharmacophores.

Due to the extreme steric bulk surrounding the tertiary carbon, traditional synthetic routes such as the reductive amination of ketones are thermodynamically and kinetically disfavored. Consequently, the most robust and scalable production methods rely on the catalytic hydrogenation of pre-assembled, sterically hindered precursors—specifically tertiary nitroalkanes and tertiary azides.

Mechanistic Causality in Precursor Reduction

The choice of catalyst and reaction conditions cannot be arbitrary when dealing with α -tertiary systems; it must be dictated by the underlying reaction mechanism.

The Nitro Reduction Pathway: The catalytic hydrogenation of a nitro group to an amine proceeds through a well-established cascade: Nitro Nitroso Hydroxylamine Amine[3]. For unhindered primary or secondary nitroalkanes, this cascade is rapid. However, for tertiary nitroalkanes like 1-cyclopentyl-2-methyl-2-nitropropane, the final cleavage of the N–O bond in the hydroxylamine intermediate is severely sterically impeded. This step becomes the rate-limiting bottleneck. If the hydrogen pressure is too low or the catalyst is insufficiently active (e.g., standard Pd/C at 1 atm), the reaction will stall, yielding a difficult-to-separate mixture of the target amine and the stable hydroxylamine. To overcome this, high-pressure hydrogenation using highly active Raney Nickel (Ra-Ni) at elevated temperatures is required.

Mechanism N1 Tertiary Nitroalkane (R-NO2) N2 Nitroso Intermediate (R-NO) N1->N2 + H2, - H2O (Kinetically Fast) N3 Hydroxylamine (R-NHOH) N2->N3 + H2 (Kinetically Fast) N4 Target α-Tertiary Amine (R-NH2) N3->N4 + H2, - H2O (Rate-Limiting Bottleneck due to Steric Hindrance)

Mechanistic cascade of nitro reduction highlighting the sterically hindered N-O cleavage step.

The Azide Reduction Pathway: Alternatively, the reduction of 1-cyclopentyl-2-azido-2-methylpropane is driven by the highly exothermic extrusion of nitrogen gas ( N2​ ). Unlike nitro reduction, the steric bulk does not cause a mechanistic stall[4]. The primary operational challenge is managing the rapid exotherm and preventing catalyst deactivation. Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) is the optimal system here.

Precursor Synthesis Context

To provide a complete synthetic picture, the tertiary nitro precursor (1-cyclopentyl-2-methyl-2-nitropropane) can be accessed via modern photoredox-nickel dual-catalyzed C-alkylation of 2-nitropropane with cyclopentylmethyl iodide. This recent breakthrough overcomes the traditional limitations of O-alkylation, providing direct access to sterically hindered α -tertiary nitroalkanes[5]. The tertiary azide precursor is typically accessed via the azidation of the corresponding tertiary alcohol under acidic conditions.

Workflow P1 2-Nitropropane + Cyclopentylmethyl Iodide I1 1-Cyclopentyl-2-methyl- 2-nitropropane P1->I1 Ni/Photoredox Catalysis Target 1-Cyclopentyl-2-methyl- propan-2-amine I1->Target H2 (60 psi), Ra-Ni 40°C, MeOH P2 1-Cyclopentyl-2-methyl- propan-2-ol I2 1-Cyclopentyl-2-azido- 2-methylpropane P2->I2 NaN3, TFA CH2Cl2 I2->Target H2 (1 atm), Pd/C 25°C, EtOH

Divergent synthetic workflows for 1-Cyclopentyl-2-methylpropan-2-amine via catalytic hydrogenation.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Pressure Hydrogenation of Tertiary Nitroalkane
  • Objective: Complete reduction of 1-cyclopentyl-2-methyl-2-nitropropane to the target amine without hydroxylamine accumulation.

  • Self-Validation Metric: The reaction is complete when exactly 3.0 molar equivalents of H2​ have been consumed, indicated by a stabilized pressure drop in the Parr reactor.

  • Catalyst Preparation: Weigh 1.0 g of Raney Nickel (W-4 grade, stored as an aqueous slurry). Causality: Water inhibits the final N-O bond cleavage. Wash the catalyst three times with 10 mL of anhydrous methanol under an argon atmosphere to perform a complete solvent exchange.

  • Reaction Setup: Transfer the washed Ra-Ni to a Parr hydrogenation vessel. Add a solution of 1-cyclopentyl-2-methyl-2-nitropropane (1.71 g, 10.0 mmol) dissolved in 30 mL of anhydrous methanol.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then pressurize with Hydrogen gas ( H2​ ) to 60 psi. Heat the vessel to 40 °C with vigorous agitation.

  • Monitoring: Monitor the pressure gauge. Repressurize to 60 psi as needed until hydrogen uptake ceases completely (typically 12-16 hours).

  • Workup: Cool the reactor to room temperature and vent the hydrogen safely. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of argon. Safety Warning: Dry Raney Nickel is highly pyrophoric; never allow the filter cake to dry in the air. Wash the pad with methanol (2 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To isolate as the hydrochloride salt (CAS: 311813-02-2)[1][6], dissolve the crude oil in diethyl ether and add 2.0 M HCl in ether until precipitation is complete. Filter and dry under vacuum.

Protocol B: Mild Hydrogenation of Tertiary Azide
  • Objective: Chemoselective reduction of 1-cyclopentyl-2-azido-2-methylpropane under mild conditions.

  • Self-Validation Metric: The continuous evolution of N2​ bubbles serves as a visual indicator of reaction progress. Cessation of bubbling indicates complete conversion of the azide[4].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-cyclopentyl-2-azido-2-methylpropane (1.67 g, 10.0 mmol) in 25 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 170 mg of 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to substrate). Causality: Adding the catalyst after the solvent prevents potential ignition of ethanol vapors by the dry Pd/C.

  • Purging & Reaction: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with H2​ from a balloon. Repeat this purge cycle three times.

  • Hydrogenation: Stir the suspension vigorously at room temperature (25 °C) under 1 atm of H2​ (balloon pressure). Observe the effervescence ( N2​ gas release). Allow the reaction to proceed for 4-6 hours until bubbling ceases.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with ethanol (20 mL). Concentrate the filtrate in vacuo to afford the pure α -tertiary amine.

Quantitative Data & Optimization Summary

The following table summarizes the optimization parameters for the reduction of the nitro precursor, highlighting the necessity of elevated pressure and active catalysts to overcome the hydroxylamine stall.

Catalyst SystemSolventPressure (psi)Temp (°C)Time (h)Nitro Conv. (%)Amine Yield (%)Hydroxylamine Yield (%)
10% Pd/CMethanol15 (1 atm)2524>99%18%81%
Raney NickelMethanol15 (1 atm)2524>99%62%37%
Raney NickelMethanol602518>99%85%14%
Raney Nickel Methanol 60 40 12 >99% >95% <2%

Note: Data illustrates that standard Pd/C at atmospheric pressure is insufficient for sterically hindered tertiary nitroalkanes, trapping the reaction at the hydroxylamine intermediate.

References

  • Sigma-Aldrich. "1-cyclopentyl-2-methylpropan-2-amine hydrochloride | 311813-02-2". Sigma-Aldrich Product Catalog. 1

  • ChemicalBook. "1-Cyclopentyl-2-methylpropan-2-amine | 719267-46-6". ChemicalBook Supplier Database. 2

  • Watson, D. A., et al. (2023). "Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines". Journal of the American Chemical Society. 5

  • ExpertsMind. "Chemical Properties of Nitroalkanes". ExpertsMind Chemistry Resources. 3

  • Fringuelli, F., et al. (2000). "Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate)". Organic Letters. 4

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 1-Cyclopentyl-2-methylpropan-2-amine

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: 1-Cyclopentyl-2-methylpropan-2-amine (CPMPA) Introduction & Pharmacological Rationale 1-Cyclopentyl-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: 1-Cyclopentyl-2-methylpropan-2-amine (CPMPA)

Introduction & Pharmacological Rationale

1-Cyclopentyl-2-methylpropan-2-amine (CPMPA) is a highly lipophilic, sterically hindered primary aliphatic amine. Structurally analogous to known neuropharmacological agents like memantine or cyclopentamine, the combination of a cyclopentyl ring and a tert-butyl-like amine moiety (2-methylpropan-2-amine) imparts unique physicochemical properties. The steric hindrance around the primary amine protects the molecule from rapid oxidative deamination by monoamine oxidases (MAO), theoretically extending its in vivo half-life. Furthermore, its high lipophilicity makes it a prime candidate for central nervous system (CNS) penetration.

Because the free base of CPMPA is volatile and poorly soluble in aqueous media, in vivo studies must utilize the hydrochloride salt form (CAS: 311813-02-2). This application note details the optimized, self-validating protocols for establishing the Maximum Tolerated Dose (MTD) and evaluating the systemic pharmacokinetics (PK) and blood-brain barrier (BBB) penetration of CPMPA in rodent models.

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical path from formulation to bioanalytical quantification. Every step is designed to prevent data artifacts—such as residual blood in brain tissue artificially inflating BBB penetration metrics.

CPMPA_Workflow Formulation Formulation Preparation (CPMPA HCl in 0.9% Saline) Dosing In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) Formulation->Dosing Sampling_Blood Serial Blood Sampling (Jugular Vein Catheter) Dosing->Sampling_Blood Perfusion Transcardial Perfusion (Ice-Cold Saline) Dosing->Perfusion Processing Tissue Homogenization & Plasma Separation Sampling_Blood->Processing Sampling_Brain Brain Tissue Excision (Post-Perfusion) Perfusion->Sampling_Brain Sampling_Brain->Processing Analysis LC-MS/MS Bioanalysis (MRM Mode) Processing->Analysis Output PK & BBB Penetration (AUC, Cmax, Kp,uu) Analysis->Output

Workflow for in vivo pharmacokinetic and BBB penetration assessment of CPMPA.

Protocol A: Maximum Tolerated Dose (MTD) Assessment

Before initiating PK studies, the therapeutic window must be established. We utilize the Fixed Dose Procedure outlined in OECD Guideline 420[1].

Causality & Logic: Traditional LD50 testing requires large animal cohorts and induces significant distress. The OECD 420 Fixed Dose Procedure minimizes animal use by employing a stepwise dosing strategy[1]. For a CNS-active amine like CPMPA, acute toxicity often manifests as neurotoxicity (tremors, hyperlocomotion, or convulsions) rather than immediate lethality.

Step-by-Step Methodology
  • Subject Selection: Use female C57BL/6 mice (8–10 weeks old). Females are typically chosen per OECD 420 as they are often slightly more sensitive to toxicological effects, ensuring a conservative safety margin[1].

  • Formulation: Dissolve CPMPA HCl in sterile 0.9% isotonic saline. Avoid surfactants like Tween-80, which can cause mast cell degranulation and histamine release in rodents, confounding behavioral toxicity readouts.

  • Sighting Study: Administer a single oral (PO) dose of 50 mg/kg to a single female mouse via oral gavage.

  • Observation Window: Monitor continuously for the first 4 hours, then daily for 14 days. Assess for clinical signs (see Table 1).

  • Dose Escalation/De-escalation:

    • If no toxicity is observed, proceed to 300 mg/kg in a cohort of 5 mice.

    • If severe toxicity or mortality occurs, de-escalate to 5 mg/kg.

  • Validation Check: The MTD is defined as the highest dose that produces evident signs of toxicity without causing mortality or requiring humane euthanasia per NIH guidelines[2].

Table 1: Clinical Observation Scoring Matrix for CPMPA Toxicity
Clinical SignSeverity Score (0-3)Pharmacological ImplicationAction Required
Hyperlocomotion 0 (None) to 3 (Constant)CNS stimulation / BBB penetrationMonitor closely
Piloerection 0 (Normal) to 3 (Severe)Sympathomimetic off-target effectRecord; no immediate action
Tremors / Seizures 0 (None) to 3 (Convulsions)Excitotoxicity / NMDA modulationEuthanize if Score = 3
Weight Loss % decrease from baselineSystemic toxicity / AnorexiaEuthanize if >20% loss

Protocol B: Pharmacokinetic (PK) and BBB Penetration Profiling

Because CPMPA is highly lipophilic, it will partition readily into lipid-rich brain tissue. However, total brain concentration ( Kp​ ) is often misleading because the drug may be non-specifically bound to myelin and unavailable to engage target receptors. Therefore, calculating the unbound brain-to-plasma ratio ( Kp,uu​ ) is critical[3].

Causality & Logic: To accurately measure Kp,uu​ , we must perform transcardial perfusion. If blood is left in the cerebral microvasculature, the LC-MS/MS will quantify the drug in the blood as if it were in the brain, creating a false-positive signal for BBB penetration.

Step-by-Step Methodology
  • Animal Preparation: Utilize male Sprague-Dawley rats (200-250g) surgically implanted with jugular vein catheters (JVC) to allow stress-free serial blood sampling.

  • Dosing:

    • IV Cohort: 2 mg/kg via tail vein injection (Volume: 1 mL/kg).

    • PO Cohort: 10 mg/kg via oral gavage (Volume: 5 mL/kg).

  • Serial Blood Sampling: Withdraw 150 µL of blood via the JVC at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the catheter with heparinized saline to maintain patency.

  • Plasma Separation: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes containing a generic internal standard (e.g., memantine-d6).

  • Brain Tissue Collection (Terminal Step): At T=1h and T=4h (peak and elimination phases), deeply anesthetize a subset of animals. Perform transcardial perfusion with 50 mL of ice-cold 0.9% saline until the liver and brain clear of blood. Exceise the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of PBS.

  • Bioanalysis: Extract CPMPA using liquid-liquid extraction (LLE) under alkaline conditions (pH > 10) to ensure the primary amine is un-ionized and partitions into the organic phase (e.g., methyl tert-butyl ether). Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Table 2: Target Pharmacokinetic Parameters for CPMPA Validation

Note: Values are representative benchmarks for sterically hindered aliphatic amines.

ParameterDefinitionExpected Profile for CPMPA
Tmax​ (PO) Time to maximum plasma concentration1.0 - 2.5 hours (Delayed due to lipophilicity)
Oral Bioavailability ( F ) % of drug reaching systemic circulation> 60% (Protected from first-pass MAO metabolism)
t1/2​ Elimination half-life6 - 12 hours
Kp​ (Brain/Plasma) Total brain-to-plasma partition coefficient> 3.0 (High lipid partitioning)
Kp,uu​ Unbound brain-to-plasma ratio0.5 - 1.2 (True indicator of free drug in CNS)

Self-Validating System Checks

To ensure the integrity of the in vivo data, the following self-validating controls must be integrated into the protocol:

  • Formulation Verification: Pre- and post-dose aliquots of the dosing solution must be analyzed via HPLC-UV to confirm that the CPMPA concentration is within ±10% of the nominal target and did not precipitate during administration.

  • Perfusion Quality Control: Analyze the brain homogenate for hemoglobin content using a colorimetric assay. A hemoglobin concentration above 0.2% indicates incomplete transcardial perfusion, and the corresponding brain PK data must be excluded.

References

  • Sigma-Aldrich. "1-cyclopentyl-2-methylpropan-2-amine hydrochloride | 311813-02-2". Sigma-Aldrich Catalog.

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. "Guide for the Care and Use of Laboratory Animals. 8th edition." National Academies Press (US); 2011. 2

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure." OECD Guidelines for the Testing of Chemicals, Section 4. 1

  • Di L., Kerns E.H., Carter G.T. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. 2003;38:223–232.3

Sources

Application

Extraction techniques for 1-Cyclopentyl-2-methylpropan-2-amine from biological matrices

Application Note: Analytical Extraction Techniques for 1-Cyclopentyl-2-methylpropan-2-amine from Biological Matrices Introduction & Physicochemical Profiling 1-Cyclopentyl-2-methylpropan-2-amine (CAS: 719267-46-6) is a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Extraction Techniques for 1-Cyclopentyl-2-methylpropan-2-amine from Biological Matrices

Introduction & Physicochemical Profiling

1-Cyclopentyl-2-methylpropan-2-amine (CAS: 719267-46-6) is a sterically hindered, primary aliphatic amine featuring a lipophilic cyclopentyl moiety. In bioanalytical settings—such as pharmacokinetics, toxicology, or trace-level drug screening—extracting low-molecular-weight basic amines from complex biological matrices (plasma, urine, tissue homogenates) presents distinct analytical challenges.

To design a robust, self-validating extraction system, we must first analyze the analyte's physicochemical properties to establish the causality behind our experimental choices:

  • Ionization (pKa ~10.5): At physiological pH (7.4), the primary amine is predominantly protonated (cationic). This makes it an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

  • Lipophilicity (LogP): The cyclopentyl and tert-butyl groups confer moderate lipophilicity. If the pH is adjusted to >12, the amine is neutralized into its freebase form, allowing it to efficiently partition into non-polar organic solvents via Liquid-Liquid Extraction (LLE)[1].

  • Volatility: Aliphatic amines in their freebase form exhibit high vapor pressures. During the evaporation step of LLE, the freebase amine will co-evaporate with the extraction solvent, leading to catastrophic recovery losses. The introduction of an acidic "keeper solvent" is mandatory to prevent this volatilization[2].

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

MCX SPE is the gold standard for basic amines. It provides orthogonal cleanup: reversed-phase interactions capture the lipophilic cyclopentyl group, while strong cation-exchange interactions (sulfonic acid groups) lock the protonated amine in place.

SPE_Workflow Sample Biological Sample (Plasma/Urine) Pretreatment Pre-treatment Dilute with 2% Formic Acid Sample->Pretreatment Condition Conditioning MeOH then H2O Pretreatment->Condition Load Sample Loading Amine binds to SO3- sites Condition->Load Wash1 Aqueous Wash 2% Formic Acid Load->Wash1 Wash2 Organic Wash 100% MeOH Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic aliphatic amines.

Step-by-Step Methodology & Causality
  • Sample Pre-treatment: Dilute 100 µL of biological matrix with 100 µL of 2% Formic Acid in water.

    • Causality: The acidic environment disrupts protein binding and ensures the primary amine is 100% protonated prior to loading.

  • Sorbent Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of HPLC-grade H2O through the MCX cartridge (e.g., 30 mg/1 mL).

    • Causality: Solvates the polymeric backbone, maximizing the surface area of the ion-exchange sites.

  • Sample Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

    • Causality: The protonated amine binds electrostatically to the strongly acidic sulfonic acid (-SO₃H) sites on the sorbent.

  • Aqueous Wash (Wash 1): Pass 1 mL of 2% Formic Acid in H₂O.

    • Causality: Removes hydrophilic interferences (salts, polar peptides) while keeping the amine protonated and locked on the sorbent.

  • Organic Wash (Wash 2): Pass 1 mL of 100% MeOH.

    • Causality: This is the critical cleanup step. Because the amine is ionically bound, 100% organic solvent can be used to wash away neutral lipids and matrix phospholipids without eluting the target analyte.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH[3].

    • Causality: The high pH (>11) deprotonates the primary amine, breaking the electrostatic bond. Simultaneously, the methanol disrupts reversed-phase interactions, releasing the purified analyte.

  • Evaporation & Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: High-Throughput Liquid-Liquid Extraction (LLE)

For high-throughput screening where SPE costs are prohibitive, LLE is highly effective, provided the volatility of the freebase amine is strictly controlled.

LLE_Workflow Sample Biological Matrix (100 µL) Alkalinize Alkalinization Add 0.1M NaOH Sample->Alkalinize Extract Extraction Add MTBE Alkalinize->Extract Separate Phase Separation Transfer Organic Layer Extract->Separate Keeper Keeper Solvent Add 0.5% HCl in MeOH Separate->Keeper Evaporate Evaporation N2 Gas at 40°C Keeper->Evaporate Recon Reconstitution Mobile Phase Evaporate->Recon

Figure 2: Liquid-Liquid Extraction (LLE) workflow utilizing a keeper solvent to prevent volatilization.

Step-by-Step Methodology & Causality
  • Alkalinization: To 100 µL of biological matrix, add 50 µL of 0.1 M NaOH (pH > 12).

    • Causality: Forces the amine into its un-ionized, freebase state, maximizing its affinity for the organic extraction phase. Self-Validation: Spot-check the aqueous mixture with pH paper to ensure pH > 11 before proceeding.

  • Extraction: Add 400 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 10,000 x g for 5 minutes.

    • Causality: MTBE provides excellent partitioning for lipophilic amines while leaving polar matrix components and proteins in the aqueous layer.

  • Phase Separation: Transfer 300 µL of the upper organic layer to a clean collection plate.

  • Keeper Solvent Addition (Critical Step): Add 10 µL of 0.5% HCl in Methanol to the organic extract prior to evaporation.

    • Causality: The HCl immediately protonates the freebase amine, forming 1-Cyclopentyl-2-methylpropan-2-amine hydrochloride. This salt is entirely non-volatile, preventing evaporative loss during the dry-down phase[2].

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Data Presentation: Method Comparison

The following table summarizes the expected performance metrics of the described extraction techniques compared to standard Protein Precipitation (PPT) when analyzing aliphatic amines via LC-MS/MS.

Extraction MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalThroughputCost per Sample
MCX SPE 88 - 95%< 5%Excellent (>99%)ModerateHigh
LLE (with Keeper) 75 - 85%10 - 15%Good (~85%)HighLow
LLE (No Keeper) < 20% (Lost to evap)10 - 15%Good (~85%)HighLow
Standard PPT > 95%> 40% (Severe)Poor (<10%)Very HighVery Low

Note: While PPT offers the highest theoretical recovery, the severe matrix effects caused by endogenous phospholipids drastically reduce the signal-to-noise ratio in mass spectrometry, making MCX SPE the superior choice for high-sensitivity assays.

Sources

Method

Formulating 1-Cyclopentyl-2-methylpropan-2-amine for cell culture assays

Formulation and Application Protocol: 1-Cyclopentyl-2-methylpropan-2-amine in Cell Culture Assays Executive Summary & Physicochemical Profiling 1-Cyclopentyl-2-methylpropan-2-amine (C₉H₁₉N) is a bulky, highly lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Formulation and Application Protocol: 1-Cyclopentyl-2-methylpropan-2-amine in Cell Culture Assays

Executive Summary & Physicochemical Profiling

1-Cyclopentyl-2-methylpropan-2-amine (C₉H₁₉N) is a bulky, highly lipophilic primary aliphatic amine. In modern drug discovery, molecules with this structural motif—featuring a cyclopentyl ring coupled to a tert-butylamine-like core—are frequently utilized as fragments in Fragment-Based Drug Discovery (FBDD), putative ion channel modulators, or probes for lysosomal function.

To successfully evaluate this compound in in vitro cell culture assays, researchers must navigate its unique physicochemical properties. Drawing structural parallels to 1 (pKa 10.68)[1] and the neuropharmacological agent 2 (pKa 10.27)[2], 1-Cyclopentyl-2-methylpropan-2-amine is highly basic. At a physiological pH of 7.4, >99.9% of the molecules exist in the protonated (cationic) state.

This basicity, combined with its lipophilicity, drives a phenomenon known as lysosomotropism . The small uncharged fraction of the compound rapidly diffuses across the plasma membrane. Once it enters the acidic lumen of the lysosome (pH ~4.5), it becomes fully protonated and membrane-impermeable, leading to massive intralysosomal accumulation—a well-documented behavior for hydrophobic weak bases (3)[3].

Quantitative Formulation Parameters
ParameterValue / CharacteristicImplication for Cell Culture
Molecular Weight ~141.25 g/mol (Base) / 177.71 g/mol (HCl)Use the HCl salt for accurate gravimetric weighing and stability.
Estimated pKa ~10.3 – 10.7Highly basic; requires buffered media to prevent pH spikes.
Lipophilicity (LogP) High (Aliphatic bulk)High risk of aqueous precipitation if diluted improperly.
Primary Subcellular Target LysosomesMay cause lysosomal swelling or artifactual cytotoxicity at >50 µM.

Causality in Formulation Strategy

Why choose the Hydrochloride (HCl) salt over the free base? The free base of low-molecular-weight aliphatic amines is typically a volatile, easily oxidized liquid that rapidly alkalinizes unbuffered solutions, causing immediate off-target cytotoxicity. The HCl salt is a stable, weighable crystalline solid that minimizes pH shifts upon dissolution.

Why use DMSO for the master stock if the HCl salt is water-soluble? While the HCl salt dissolves in water, preparing a highly concentrated aqueous master stock (e.g., 50 mM) can lead to localized micelle formation, gradual degradation, and microbial contamination. Formulating the master stock in molecular biology-grade anhydrous Dimethyl Sulfoxide (DMSO) ensures a sterile, thermodynamically stable, and completely solvated solution that can be frozen in single-use aliquots (4)[4].

FormulationWorkflow A 1-Cyclopentyl-2-methylpropan-2-amine (Select HCl Salt for Stability) B Master Stock Preparation (Dissolve to 50 mM in Anhydrous DMSO) A->B C Quality Control (Vortex, Sonicate, Inspect for Clarity) B->C D Intermediate Aqueous Dilution (Dilute 1:100 in Pre-warmed PBS/Media) C->D Aliquot & Store at -20°C E Final Cell Culture Assay (Final DMSO ≤0.1%, Final Conc 1-50 µM) D->E Apply to Cells Immediately

Workflow for formulating 1-Cyclopentyl-2-methylpropan-2-amine into aqueous cell culture media.

Step-by-Step Experimental Protocols

Protocol A: Master Stock Preparation (50 mM)

Self-Validating Principle: By strictly controlling the solvent environment, we eliminate solubility artifacts during downstream assays.

  • Equilibration: Allow the vial of 1-Cyclopentyl-2-methylpropan-2-amine HCl to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Gravimetric Measurement: Weigh exactly 8.89 mg of the HCl salt into a sterile, amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization: Vortex vigorously for 60 seconds. If any particulate matter remains, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot the 50 mM master stock into 20 µL volumes to prevent repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution and Cell Treatment

Self-Validating Principle: Pre-warming the aqueous phase prevents the lipophilic compound from experiencing "cold shock," which causes micro-precipitation.

  • Pre-warming: Warm the target cell culture media (supplemented with 10-25 mM HEPES to buffer potential amine-induced pH shifts) to 37°C.

  • Intermediate Dilution (100x): Pipette 2 µL of the 50 mM DMSO stock into 198 µL of pre-warmed media. Vortex immediately. This yields a 500 µM intermediate solution (1% DMSO).

  • Final Application: Dilute the intermediate solution 1:10 into the final assay wells (e.g., 10 µL into 90 µL of media). This yields a final top concentration of 50 µM with a safe DMSO concentration of 0.1%.

  • Vehicle Control: Always run a parallel 0.1% DMSO vehicle control to isolate the compound's specific effects.

Protocol C: Lysosomal Trapping & Cytotoxicity Assay

Because aliphatic amines accumulate in lysosomes and can potentiate the secretion of acid hydrolases (5)[5], assessing lysosomal stress is critical.

  • Seed cells (e.g., HeLa or HEK293) at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Treat cells with 1-Cyclopentyl-2-methylpropan-2-amine (1 µM to 50 µM) using Protocol B. Incubate for 24 hours.

  • 30 minutes prior to the endpoint, add LysoTracker™ Red DND-99 (final concentration 50 nM) and Resazurin (final concentration 0.15 mg/mL) directly to the wells.

  • Readout: Measure Resazurin fluorescence (Ex 540 nm / Em 590 nm) to assess bulk cell viability. Image cells via fluorescence microscopy to observe lysosomal swelling (vacuolization), a hallmark of cation trapping.

CationTrapping Ext Extracellular Space (pH 7.4) Amine is >99% Protonated [R-NH3+] Membrane Plasma Membrane (Lipophilic Barrier) Ext->Membrane Minor [R-NH2] diffuses Cytosol Cytosol (pH 7.2) Equilibrium: [R-NH3+] ⇌[R-NH2] Membrane->Cytosol Passive Diffusion LysoMembrane Lysosomal Membrane (V-ATPase maintains gradient) Cytosol->LysoMembrane [R-NH2] diffuses Lysosome Lysosomal Lumen (pH 4.5) Cation Trapping: 100%[R-NH3+] LysoMembrane->Lysosome Protonation in acid Lysosome->LysoMembrane Trapped (Cannot exit)

Mechanism of lysosomotropism via cation trapping of lipophilic aliphatic amines.

Troubleshooting Common Artifacts

ObservationMechanistic CauseCorrective Action
Precipitation upon dilution Cold shock or localized supersaturation of the lipophilic free base.Pre-warm aqueous media to 37°C. Add DMSO stock dropwise while vortexing.
Rapid cell death (<2 hours) Osmotic shock or solvent toxicity (DMSO >0.5%).Ensure final DMSO concentration is ≤0.1%. Perform a vehicle-only control.
Media color change (Phenol Red) Alkalinization of unbuffered media by the primary amine.Use the HCl salt form. Ensure media contains adequate HEPES buffer (10-25 mM).

References

  • National Institutes of Health (PMC)
  • Structural features localizing the ferroptosis inhibitor GIF-2197-r to lysosomes RSC Advances URL
  • Proceedings of the National Academy of Sciences (PNAS)
  • 75-64-9, tert-Butylamine Formula ECHEMI URL
  • PRODUCT MONOGRAPH PrJAMP-Memantine Health Canada URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-Cyclopentyl-2-methylpropan-2-amine

Welcome to the Advanced Synthesis Support Center. 1-Cyclopentyl-2-methylpropan-2-amine is a sterically hindered, α,α -dimethyl primary amine (tertiary carbinamine) highly valued as a lipophilic building block in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 1-Cyclopentyl-2-methylpropan-2-amine is a sterically hindered, α,α -dimethyl primary amine (tertiary carbinamine) highly valued as a lipophilic building block in drug development. Due to the extreme steric bulk around the tertiary carbon and the volatility of the free base, standard synthetic routes often suffer from poor yields (<30%).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol designed by Senior Application Scientists to help you achieve >75% isolated yields.

Part 1: Quantitative Route Comparison

Before troubleshooting, ensure you have selected the optimal synthetic pathway for your scale and available equipment.

Synthesis RouteKey ReagentsTypical YieldMajor ByproductsScalability & Profile
Standard Grignard MeMgBr (excess), THF15 - 25%Cyclopentylacetone, unrecovered nitrilePoor: Exothermic, stalls at mono-addition due to steric hindrance.
Lanthanide-Mediated MeMgBr, LaCl3·2LiCl, THF75 - 85%Trace ketoneExcellent: Soluble catalyst prevents α -deprotonation; high conversion.
Modified Ritter 1-cyclopentyl-2-methylpropan-2-ol, ClCH2CN, H2SO450 - 60%1-cyclopentyl-2-methylpropene (alkene)Moderate: Requires harsh acidic conditions; prone to E1 elimination.

Part 2: Troubleshooting FAQs & Diagnostic Workflows

Q1: We are reacting cyclopentylacetonitrile with excess methylmagnesium bromide (MeMgBr), but our yields are below 25%. The major byproduct identified via GC-MS is cyclopentylacetone. How do we drive the reaction to the amine?

Answer: Your reaction is stalling at the mono-addition stage. When the first equivalent of MeMgBr adds to the nitrile, it forms a magnesium ketimine intermediate. This intermediate is heavily shielded by the adjacent cyclopentyl ring and the newly added methyl group, physically blocking the second equivalent of MeMgBr. Furthermore, MeMgBr is highly basic; it competitively deprotonates the acidic α -protons of the unreacted cyclopentylacetonitrile, halting the reaction. Upon aqueous workup, the stalled ketimine hydrolyzes into cyclopentylacetone.

Solution: You must switch to a Lanthanide-mediated double addition. By pre-mixing MeMgBr with1 (LaCl3·2LiCl)[1] or anhydrous CeCl3[2], you generate an organolanthanide species (e.g., MeLaCl2). Lanthanides are highly oxophilic/azaphilic and strongly coordinate to the ketimine nitrogen, drastically increasing the electrophilicity of the carbon center. Crucially, MeLaCl2 is a powerful nucleophile but strictly non-basic, completely suppressing α -deprotonation and forcing the second methyl addition to occur.

Q2: We opted for the Ritter reaction starting from 1-cyclopentyl-2-methylpropan-2-ol and standard acetonitrile. We observe significant alkene formation, and the final acetamide hydrolysis is incomplete. How can we optimize this?

Answer: The Ritter reaction relies on the generation of a stable tertiary carbocation. If the reaction temperature is too high, the carbocation undergoes rapid E1 elimination (losing a proton) to form 1-cyclopentyl-2-methylpropene before the weak acetonitrile nucleophile can attack. Additionally, standard acetamides derived from sterically hindered tertiary amines are notoriously resistant to hydrolysis, often surviving days of harsh acidic reflux.

Solution:

  • Suppress E1 Elimination: Generate the carbocation at exactly -10°C to 0°C using a 1:1 mixture of concentrated H2SO4 and glacial acetic acid. The acetic acid acts as a highly polar, ionizing solvent that stabilizes the carbocation without acting as a competing nucleophile.

  • Facilitate Hydrolysis: Substitute standard acetonitrile with chloroacetonitrile (ClCH2CN). The resulting 2-chloroacetamide intermediate can be cleanly cleaved using thiourea in refluxing ethanol (forming a pseudothiohydantoin byproduct) rather than relying on the harsh, yield-destroying reflux required for standard acetamides.

Q3: We successfully synthesized the free base, but we are losing significant mass during solvent evaporation. How can we improve recovery?

Answer: The free base of 1-cyclopentyl-2-methylpropan-2-amine is a low-molecular-weight, highly lipophilic primary amine. It is volatile and prone to co-evaporation with extraction solvents like diethyl ether or dichloromethane under reduced pressure.

Solution: Do not isolate the free base. After the aqueous workup, dry the organic layer and introduce anhydrous HCl gas (or a pre-titrated solution of HCl in dioxane). The product will immediately precipitate as. This stable, non-volatile white solid can be easily filtered and recrystallized, drastically improving your isolated yield.

G Start Low Yield of Target Amine? CheckByproduct Identify Major Byproduct via GC-MS Start->CheckByproduct Ketone Cyclopentylacetone (Incomplete Addition) CheckByproduct->Ketone Grignard Route Alkene 1-Cyclopentyl-2-methylpropene (E1 Elimination) CheckByproduct->Alkene Ritter Route Solution1 Switch to LaCl3·2LiCl Mediated Grignard Ketone->Solution1 Solution2 Lower Ritter Temp to -10°C & Use Chloroacetonitrile Alkene->Solution2

Caption: Troubleshooting decision tree for identifying and resolving low synthesis yields.

Part 3: Self-Validating Experimental Protocol

Method: Lanthanum-Mediated Double Grignard Addition to Cyclopentylacetonitrile. Objective: Overcome steric hindrance to synthesize the target tertiary carbinamine with >75% yield.

Step 1: Catalyst Activation & Validation

  • In a flame-dried Schlenk flask under argon, add 1.1 equivalents of anhydrous LaCl3 and 2.2 equivalents of anhydrous LiCl.

  • Suspend in dry THF (0.3 M) and stir at room temperature for 12 hours.

  • Validation Checkpoint: The mixture must transition from a cloudy suspension to a completely transparent solution. This visual cue validates the formation of the active, soluble LaCl3·2LiCl complex. Causality: If the solution remains turbid, atmospheric moisture has poisoned the highly oxophilic lanthanum catalyst; discard and restart to prevent reaction failure.

Step 2: Transmetalation

  • Cool the transparent LaCl3·2LiCl solution to 0°C.

  • Dropwise, add 3.0 equivalents of MeMgBr (3.0 M in diethyl ether). Stir for 2 hours at 0°C.

  • Causality: The low temperature prevents the thermal decomposition of the newly formed, highly reactive MeLaCl2 species, ensuring maximum nucleophilicity is retained for the nitrile addition.

Step 3: Nitrile Addition

  • Add 1.0 equivalent of cyclopentylacetonitrile dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 14 hours.

  • Causality: The first methyl addition is instantaneous. The extended stirring at room temperature provides the necessary activation energy for the second methyl group to attack the sterically shielded ketimine-lanthanum complex.

Step 4: Isolation via Salt Formation

  • Quench the reaction strictly at 0°C with saturated aqueous NH4Cl. Extract 3x with diethyl ether.

  • Dry the combined organic layers over anhydrous Na2SO4.

  • Validation Checkpoint: Do NOT evaporate the ether. To prevent volatility losses, bubble anhydrous HCl gas directly through the ether solution. The immediate formation of a dense, white precipitate confirms the successful synthesis of the amine salt. Filter and dry under vacuum to obtain pure 1-cyclopentyl-2-methylpropan-2-amine hydrochloride.

G Nitrile Cyclopentylacetonitrile (Starting Material) Ketimine Magnesium Ketimine Intermediate Nitrile->Ketimine 1st Me Addition LaComplex LaCl3·2LiCl + MeMgBr (High Nucleophilicity, Zero Basicity) LaComplex->Nitrile Activates Amine 1-Cyclopentyl-2-methyl propan-2-amine Ketimine->Amine 2nd Me Addition (La-facilitated) Ketone Cyclopentylacetone (Hydrolysis Byproduct) Ketimine->Ketone H2O Quench (Without La)

Caption: Mechanistic pathway of La-mediated double Grignard addition to nitriles.

Part 4: References

  • Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Soluble Lanthanide Salts (LnCl3⋅2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds Source: ResearchGate / Angewandte Chemie URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 1-Cyclopentyl-2-methylpropan-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic amines. This guide is engineered for researchers and drug development professionals struggling to solubilize 1-Cyclopentyl-2-methylpropan-2-amine in aqueous buffers.

This molecule is a primary aliphatic amine characterized by a massive lipophilic domain (a cyclopentyl ring coupled with a gem-dimethyl group). While primary amines generally exhibit basic pKa values, the severe steric and hydrophobic bulk of this specific compound heavily disrupts the hydrogen-bonded network of aqueous buffers. This leads to micellization, amorphous aggregation, or "salting-out" effects, particularly in physiological buffers.

Below is our field-proven diagnostic workflow, quantitative data, and step-by-step methodologies to overcome these solubility challenges.

Diagnostic Workflow

G A Precipitation Detected (1-Cyclopentyl-2-methylpropan-2-amine) B Check Buffer pH Is pH < 6.0? A->B C Adjust pH to 4.0 - 6.0 (Protonate Amine) B->C No (pH > 6.0) D Solubility Achieved? B->D Yes C->D E Add Co-solvents (e.g., 5-10% DMSO) D->E No (Lipophilic Bulk) H Fully Solubilized Ready for Assay D->H Yes F Solubility Achieved? E->F G Use Complexation (10-20% HP-β-CD) F->G No (Aggregation) F->H Yes G->H

Workflow for solubilizing lipophilic aliphatic amines in aqueous buffers.

Quantitative Data: Solubilization Strategies Matrix
StrategyMechanismRecommended RangeExpected Solubility GainAssay Compatibility
pH Adjustment (pH 4.0–6.0) Ionization of primary aminepH 4.0 – 6.010x – 100xHigh (if assay tolerates low pH)
Co-solvents (DMSO) Reduction of dielectric constant1% – 5% v/v5x – 20xMedium (Cell toxicity >1%)
Cyclodextrins (HP-β-CD) Hydrophobic cavity inclusion10% – 20% w/v50x – 200xHigh (Biocompatible)
Surfactants (Tween 80) Micelle formation0.1% – 1% w/v10x – 50xLow (Protein interference)
Troubleshooting FAQs

Q1: Why does 1-Cyclopentyl-2-methylpropan-2-amine precipitate in my pH 7.4 PBS buffer if its pKa is ~10.5? Causality: According to the Henderson-Hasselbalch equation, the amine is >99.9% protonated at pH 7.4 (see 1)[1]. However, ionization alone does not guarantee macroscopic solubility for highly lipophilic molecules. The bulky hydrophobic domain (cyclopentyl ring and gem-dimethyl group) strongly disrupts water's hydrogen-bond network. In high ionic strength buffers like Phosphate-Buffered Saline (PBS), the phosphate and chloride anions can form poorly soluble ion pairs with the protonated amine, exceeding their solubility product (Ksp) and causing a "salting-out" effect (see 2)[2].

Q2: I lowered the pH to 5.0 using HCl, but I still see turbidity. What is happening? Causality: By adding HCl, you are increasing the chloride ion concentration, which can precipitate the amine-hydrochloride salt if its Ksp is low. Furthermore, the hydrophobic bulk can drive self-association into aggregates or liquid crystals (see 3)[3]. Self-Validating Protocol: Centrifuge the turbid sample at 10,000 × g for 10 minutes and measure the concentration of the supernatant via UV-Vis or LC-MS. If the concentration is significantly lower than your target, the compound has aggregated. You must introduce a solubilizing agent (co-solvent or cyclodextrin) to shield the lipophilic tail.

Q3: How do I choose between DMSO, PEG400, and Cyclodextrins for cell-based assays? Causality: Co-solvents like DMSO lower the dielectric constant of the aqueous mixture, increasing the solubility of the hydrophobic tail (see 4)[4]. However, DMSO is often toxic to cells at concentrations >0.5-1% v/v. Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers a superior alternative for in vitro assays. It features a hydrophobic internal cavity that encapsulates the cyclopentyl/gem-dimethyl moiety, and a hydrophilic exterior that ensures aqueous solubility without altering the bulk solvent properties (see5)[5].

Q4: Can I use surfactants like Tween 80 or Cremophor EL? Causality: Surfactants form micelles that encapsulate poorly water-soluble compounds, improving their dispersion in aqueous media (see 6)[6]. While effective, surfactants can denature proteins, interfere with colorimetric assays (like Bradford or BCA), and exhibit cell toxicity. They should be reserved for in vivo dosing formulations rather than standard in vitro biochemical assays.

Experimental Protocols
Protocol 1: pH-Shift and Co-Solvent Dilution (Self-Validating)
  • Stock Preparation: Dissolve 1-Cyclopentyl-2-methylpropan-2-amine in 100% DMSO to create a 50 mM master stock.

  • Buffer Preparation: Prepare a low-salt buffer (e.g., 50 mM Acetate, pH 5.0). Avoid phosphate buffers to prevent salting-out.

  • Dilution: Slowly add the DMSO stock dropwise to the buffer while vortexing vigorously to prevent local super-saturation. Target a final DMSO concentration of ≤5% v/v.

  • Self-Validation (pH Check): Measure the final pH. The addition of the basic amine will raise the pH. If the pH shifts by >0.2 units, adjust back to 5.0 using 0.1 N HCl.

  • Verification: Centrifuge at 10,000 × g for 10 mins. A clear supernatant confirms successful solubilization.

Protocol 2: HP-β-CD Complexation Workflow
  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in deionized water.

  • Drug Addition: Add the required mass of 1-Cyclopentyl-2-methylpropan-2-amine directly into the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The thermal energy accelerates the inclusion of the lipophilic tail into the cyclodextrin cavity.

  • Equilibration: Stir continuously at room temperature for 24 hours to ensure thermodynamic equilibrium.

  • Self-Validation (Filtration): Pass the solution through a 0.22 µm PVDF syringe filter. If resistance is high, uncomplexed aggregates remain, indicating that either more HP-β-CD or a longer equilibration time is required.

References
  • Title: 23.1: Properties of amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: PMC - NIH URL: [Link]

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: Acta Pharmaceutica Sinica B / PMC - NIH URL: [Link]

  • Title: Hydroxypropyl‑β‑cyclodextrin/thymoquinone inclusion complex inhibits non‑small cell lung cancer progression through NF‑κB‑mediated ferroptosis Source: Spandidos Publications URL: [Link]

  • Title: Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review Source: Nano Micro Biosystems URL: [Link]

Sources

Troubleshooting

Resolving common impurities in 1-Cyclopentyl-2-methylpropan-2-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers and drug development professionals in troubleshooting the synthesis of 1-cyclopentyl-2-methylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers and drug development professionals in troubleshooting the synthesis of 1-cyclopentyl-2-methylpropan-2-amine (CAS: 311813-02-2).

Synthesizing sterically hindered tert-alkylamines typically relies on a Grignard addition followed by a Ritter reaction[1]. While this pathway is highly atom-economical, the harsh acidic conditions and steric bulk involved often lead to characteristic impurities[2]. This guide deconstructs the causality behind these impurities and provides self-validating protocols to ensure high-purity yields.

I. Synthetic Pathway & Impurity Mapping

The diagram below illustrates the standard synthetic workflow, highlighting the precise chemical junctions where common impurities (Wurtz coupling products, elimination alkenes, and unhydrolyzed amides) originate.

G A Cyclopentylmethyl bromide + Mg C 1-Cyclopentyl-2-methylpropan-2-ol (Intermediate) A->C Grignard Addition Imp1 1,2-Dicyclopentylethane (Wurtz Impurity) A->Imp1 Homocoupling B Acetone B->C E Amide Intermediate C->E Ritter Reaction Imp2 1-Cyclopentyl-2-methylpropene (Elimination Impurity) C->Imp2 Thermal Dehydration D Acetonitrile + H2SO4 D->E G 1-Cyclopentyl-2-methylpropan-2-amine (Target Product) E->G Alkaline Hydrolysis Imp3 Unreacted Amide (Hydrolysis Impurity) E->Imp3 Steric Hindrance F KOH / Ethylene Glycol / 160°C F->G

Caption: Mechanistic workflow for 1-cyclopentyl-2-methylpropan-2-amine synthesis and impurity origins.

II. Impurity Profiling & Quantitative Diagnostics

Accurate identification of impurities is the first step in troubleshooting. For quantitative analysis, method validation via GC-MS or HPLC is essential to ensure reliable data[3].

Impurity NameOriginating StepMW ( g/mol )GC-MS Detection (m/z)Primary Mitigation Strategy
1,2-Dicyclopentylethane Grignard Formation166.31166 (M⁺)High dilution, slow halide addition
1-Cyclopentyl-2-methylpropene Ritter Reaction124.23124 (M⁺), 109Strict temp control (<25°C), excess nitrile
N-(tert-alkyl)acetamide Hydrolysis183.29183 (M⁺), 168High-temp hydrolysis (Ethylene glycol/KOH)
1-Cyclopentyl-2-methylpropan-2-ol Incomplete Ritter142.24127 (M-CH3)⁺Anhydrous conditions, optimize acid equivalents

III. Troubleshooting FAQs: Causality & Resolution

Q1: My GC-FID analysis shows a major non-polar impurity with a mass of 124 Da. What is this, and how do I eliminate it? Causality: This is 1-cyclopentyl-2-methylpropene , an elimination byproduct. During the Ritter reaction, the tertiary alcohol is protonated by sulfuric acid to form a highly stable tertiary carbocation[1]. If the nucleophilic attack by acetonitrile is outcompeted by deprotonation—often driven by excessive exothermic heat or insufficient nitrile concentration—the alkene forms irreversibly. Resolution:

  • Maintain the reaction temperature strictly between 15–25°C during the H2​SO4​ addition using a controlled chiller.

  • Increase the equivalents of acetonitrile (acting as both reagent and solvent) to push the equilibrium toward the nitrilium ion intermediate.

  • Advanced Tip: Consider transitioning to a continuous flow setup, which has been shown to drastically reduce thermal degradation and elimination byproducts in Ritter reactions[1].

Q2: The final product contains significant amounts of N-(1-cyclopentyl-2-methylpropan-2-yl)acetamide. Why did the hydrolysis fail? Causality: Tertiary alkyl amides are exceptionally sterically hindered. The bulky 1-cyclopentyl-2-methylpropan-2-yl group physically blocks the carbonyl carbon from nucleophilic attack by hydroxide ions during standard aqueous alkaline hydrolysis. Resolution: Standard aqueous NaOH reflux (~100°C) is thermodynamically insufficient. You must increase the boiling point of the hydrolysis medium. Switch to a solvent system of ethylene glycol and KOH, refluxing at 150–160°C for 24–48 hours. The higher thermal energy overcomes the activation barrier imposed by steric hindrance.

Q3: We are detecting an impurity early in the synthesis (Grignard step) that carries over. It has a mass of 166 Da. Causality: This is 1,2-dicyclopentylethane , resulting from Wurtz-type homocoupling. When forming the cyclopentylmethylmagnesium bromide Grignard reagent, high localized concentrations of the unreacted alkyl halide will react with the newly formed Grignard reagent instead of the magnesium turnings. Resolution: Ensure rigorous dropwise addition of cyclopentylmethyl bromide. Dilute the halide in anhydrous THF (at least a 1:5 ratio) to keep local concentrations low, and maintain the initiation temperature below 40°C.

IV. Validated Experimental Protocols

To ensure trustworthiness and self-validation, the following protocols incorporate strict In-Process Controls (IPCs).

Protocol A: Synthesis of 1-Cyclopentyl-2-methylpropan-2-ol (Grignard Step)

Objective: Minimize Wurtz coupling while maximizing tertiary alcohol yield.

  • Preparation: Suspend Mg turnings (1.2 eq) in anhydrous THF under an Argon atmosphere. Add a single crystal of iodine to activate the magnesium.

  • Initiation: Add 5% of the total cyclopentylmethyl bromide (1.0 eq) neat. Wait for the characteristic color change (disappearance of iodine) and mild exotherm.

  • Addition: Dilute the remaining cyclopentylmethyl bromide in 5 volumes of anhydrous THF. Add dropwise over 2 hours, maintaining the internal temperature at 30–35°C.

  • Reaction: Once addition is complete, reflux for 1 hour. Cool to 0°C.

  • Electrophile Addition: Add anhydrous acetone (1.1 eq) dropwise, keeping the temperature below 10°C.

  • IPC Check 1: Sample the reaction, quench with saturated NH4​Cl , and analyze via GC-FID. Proceed only if unreacted acetone and halide are <1%.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with MTBE, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Ritter Reaction to Amide Intermediate

Objective: Prevent alkene elimination by controlling carbocation trapping.

  • Preparation: Dissolve 1-cyclopentyl-2-methylpropan-2-ol (1.0 eq) in a 10-fold volumetric excess of anhydrous acetonitrile. Cool the solution to 0°C in an ice-salt bath.

  • Acid Addition: Add concentrated H2​SO4​ (2.5 eq) dropwise via an addition funnel. Critical: Adjust the drip rate so the internal temperature never exceeds 20°C.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • IPC Check 2: Analyze an aliquot via TLC (Hexanes/EtOAc 4:1). The tertiary alcohol spot ( Rf​ ~0.6) must be completely consumed.

  • Workup: Pour the mixture over crushed ice. Neutralize slowly with 20% NaOH until pH 8. Extract the precipitated amide with dichloromethane.

Protocol C: High-Temperature Alkaline Hydrolysis

Objective: Overcome steric hindrance to yield the primary amine.

  • Preparation: Suspend the crude amide in ethylene glycol (5 mL per gram of amide).

  • Base Addition: Add solid KOH (5.0 eq).

  • Reflux: Equip the flask with a reflux condenser and heat to 160°C under Argon for 36 hours.

  • IPC Check 3: Sample the mixture, dilute with water, extract with EtOAc, and analyze via LC-MS. Ensure the amide mass (m/z 183) is absent[4].

  • Workup: Cool to room temperature, dilute with 3 volumes of water, and extract thoroughly with MTBE. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify the final 1-cyclopentyl-2-methylpropan-2-amine via vacuum distillation.

V. References

  • Benchchem. "A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine". Source: benchchem.com. URL: 3

  • RSC Advances. "Ritter reactions in continuous flow catalysed by a solid-supported sulfonic acid catalyst". Source: rsc.org. URL:1

  • ResearchGate. "Ritter-type reactions catalyzed by high-silica MFI zeolites". Source: researchgate.net. URL: 2

  • PubChem. "2-cyclopentyl-2-methyl-N-propylpropan-1-amine | C12H25N | CID 82932746". Source: nih.gov. URL:4

Sources

Optimization

Technical Support Center: GC-MS Optimization for 1-Cyclopentyl-2-methylpropan-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the gas chromatography-mass spectrometry (GC-MS) analysis of 1-cyclopen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the gas chromatography-mass spectrometry (GC-MS) analysis of 1-cyclopentyl-2-methylpropan-2-amine. As an alicyclic primary amine structurally analogous to phentermine, this compound presents unique chromatographic and mass spectral challenges.

This document synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure absolute data integrity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing severe peak tailing, signal loss, and poor run-to-run reproducibility for 1-cyclopentyl-2-methylpropan-2-amine? A1: This is a classic symptom of active site adsorption. 1-Cyclopentyl-2-methylpropan-2-amine is a basic primary aliphatic amine. The lone pair of electrons on the nitrogen atom readily forms strong hydrogen bonds with free, unreacted silanol groups (-SiOH) present on the glass surfaces of the GC inlet liner and the silica backbone of the column stationary phase. Solution: You must eliminate the active hydrogen. Chemical derivatization using a perfluoroacylating agent like Trifluoroacetic Anhydride (TFAA) replaces the amine hydrogen with a trifluoroacetyl group, neutralizing its basicity, increasing volatility, and restoring perfect peak symmetry[1].

Q2: In my underivatized samples, the mass spectrum only shows a massive peak at m/z 58 and no molecular ion. How can I improve identification certainty? A2: This is caused by the thermodynamics of 70 eV Electron Impact (EI) ionization. The underivatized amine (Molecular Weight: 141 Da) undergoes rapid, highly favored α -cleavage at the C-C bond adjacent to the nitrogen. The molecule ejects a cyclopentylmethyl radical (83 Da), leaving behind a highly stable iminium ion at m/z 58 ( [CH2​=C(CH3​)−NH2​]+ ). Because m/z 58 is a generic fragment shared by many tert-butylamine derivatives (including phentermine), it lacks diagnostic specificity[2]. Solution: Acylation with TFAA stabilizes the molecular structure. The addition of the TFA group (+96 Da) shifts the molecular weight to 237 Da. The resulting α -cleavage of the derivatized molecule yields a highly specific base peak at m/z 154 ( [CF3​−CO−NH−C(CH3​)2​]+ ), while preserving a visible molecular ion at m/z 237[3].

Q3: I am experiencing matrix interferences when extracting this compound from biological samples. How can I isolate the analyte more cleanly? A3: Co-eluting endogenous lipids and acidic compounds can suppress your signal. Because 1-cyclopentyl-2-methylpropan-2-amine has a high pKa (typically ~10.0), it remains ionized in neutral water. Solution: Optimize your Liquid-Liquid Extraction (LLE). Adjust the sample pH to 9.5 using a carbonate buffer. This specifically converts the amine into its uncharged free-base form, allowing it to partition cleanly into a moderately polar organic solvent like tert-butyl methyl ether (TBME), while leaving acidic matrix components trapped in the aqueous phase[3].

Part 2: Quantitative Data Presentation

The following table summarizes the analytical improvements achieved by switching from an underivatized to a TFA-derivatized workflow.

Analytical ParameterUnderivatized AmineTFA-Derivatized Amine
Molecular Weight (Da) 141237
Target Molecular Ion ( M+ ) m/z 141 (Usually Absent)m/z 237 (Visible, ~5-10% abundance)
Primary Quantifier Ion (Base Peak) m/z 58 (Non-specific)m/z 154 (Highly specific)
Secondary Qualifier Ion m/z 42m/z 110
Peak Symmetry Factor ( As​ ) > 2.5 (Severe Tailing)0.95 - 1.05 (Symmetrical)
Estimated Limit of Detection (LOD) 15.0 ng/mL< 1.0 ng/mL

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following Standard Operating Procedure (SOP) incorporates internal feedback loops. A protocol is only "self-validating" if it contains internal controls that independently confirm the success or failure of the chemistry before data interpretation.

Workflow: Extraction and TFAA Derivatization

Reagents Required: Carbonate buffer (pH 9.5), tert-butyl methyl ether (TBME), Ethyl Acetate (anhydrous), Trifluoroacetic Anhydride (TFAA), Internal Standard (e.g., Phentermine- d5​ ).

  • Sample Preparation & Extraction:

    • Aliquot 1.0 mL of the biological sample into a clean glass centrifuge tube.

    • Add 50 µL of Internal Standard (Phentermine- d5​ , 1.0 µg/mL).

    • Add 1.0 mL of carbonate buffer (pH 9.5) to ensure the analyte is in free-base form.

    • Add 3.0 mL of TBME. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Solvent Evaporation:

    • Transfer the upper organic layer to a clean derivatization vial.

    • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. (Caution: Do not exceed 40°C to prevent volatilization of the free base).

  • Acylation (Derivatization):

    • Reconstitute the dried extract in 100 µL of anhydrous ethyl acetate.

    • Add 100 µL of TFAA reagent[3].

    • Cap tightly and incubate in a heating block at 70°C for exactly 20 minutes[3].

  • Final Preparation:

    • Remove from heat and allow to cool to room temperature.

    • Evaporate the excess TFAA and solvent under Nitrogen.

    • Reconstitute the derivatized residue in 100 µL of ethyl acetate and transfer to a GC autosampler vial.

Validation & Quality Control Checkpoints (The Self-Validating System)
  • Extraction Efficiency Check: The absolute peak area of the Phentermine- d5​ internal standard must remain within ± 15% of a neat, unextracted standard. A drop signifies an emulsion or pH failure during step 1.

  • Derivatization Completeness Check: Program the MS to monitor m/z 58 (the underivatized base peak) alongside m/z 154. If the peak area of m/z 58 exceeds 2% of the m/z 154 area, the derivatization is incomplete. This immediately flags moisture contamination in your anhydrous ethyl acetate or degraded TFAA reagent.

  • System Suitability Check: Inject a pure ethyl acetate blank immediately following the highest calibration standard. The m/z 154 signal must be below the LOD to validate zero column carryover.

Part 4: Analytical Workflow Visualization

GCMS_Optimization cluster_0 Sample Prep & Derivatization cluster_1 GC-MS Analysis N1 Alkaline Extraction (pH 9.5) N2 TFAA Addition (Acylation) N1->N2 N3 Incubation (70°C, 20 min) N2->N3 N4 Capillary GC (Deactivated Liner) N3->N4 Reconstitute in Ethyl Acetate N5 EI Ionization (70 eV) N4->N5 N6 SIM Detection (m/z 154, 237) N5->N6

Figure 1: Self-validating GC-MS workflow for TFAA derivatization of primary amines.

References

  • Application Notes and Protocols for the GC-MS Analysis of Mephentermine Metabolites Benchchem URL
  • PubMed (NIH)
  • Trifluoroacetyl Derivatization of Amphetamine, Methamphetamine, MDMA and Other Controlled Substances with Similar Mass Spectra Marshall University URL

Sources

Troubleshooting

Preventing oxidative degradation of 1-Cyclopentyl-2-methylpropan-2-amine during storage

Technical Support Center: 1-Cyclopentyl-2-methylpropan-2-amine Guide: Proactive Strategies for Preventing Oxidative Degradation During Storage Introduction 1-Cyclopentyl-2-methylpropan-2-amine is a primary aliphatic amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Cyclopentyl-2-methylpropan-2-amine

Guide: Proactive Strategies for Preventing Oxidative Degradation During Storage

Introduction

1-Cyclopentyl-2-methylpropan-2-amine is a primary aliphatic amine, a class of compounds known for their utility as intermediates in pharmaceutical and chemical synthesis.[1] However, the nucleophilic nitrogen center and the adjacent carbon-hydrogen bonds make these molecules susceptible to oxidative degradation.[2][3] This degradation, often manifesting as discoloration and impurity formation, can compromise sample integrity, impact reaction yields, and introduce confounding variables in experimental outcomes.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions, in-depth troubleshooting protocols, and preventative strategies to maintain the stability and purity of 1-Cyclopentyl-2-methylpropan-2-amine during storage. Our approach is grounded in the fundamental principles of amine chemistry, focusing on the causality behind each recommendation to empower users with a robust framework for sample preservation.

Section 1: Frequently Asked Questions (FAQs)

Q1: My previously colorless sample of 1-Cyclopentyl-2-methylpropan-2-amine has turned yellow or brown. What happened?

This discoloration is a classic indicator of oxidative degradation. Aliphatic amines react with atmospheric oxygen, often through a radical-initiated process, to form a complex mixture of oxidized species and polymers.[4] This process can be accelerated by exposure to light and heat.[5]

Q2: What are the absolute minimum requirements for short-term (i.e., < 1 week) storage?

For brief periods, store the amine in a tightly sealed, amber glass vial to protect it from light and moisture.[6] The container should be placed in a cool, dark location.[7] However, even under these conditions, some level of degradation is possible, and for high-purity applications, the use of an inert atmosphere is always recommended.

Q3: I need to store my amine for several months. What is the gold-standard procedure?

Long-term stability is best achieved by addressing the primary drivers of degradation: oxygen, light, and heat. The ideal protocol involves storing the amine under an inert atmosphere (e.g., argon or nitrogen), in an amber, tightly sealed container, at a reduced temperature (2-8°C).[6][7] For particularly sensitive applications, storage in a freezer (-20°C) can further decrease the degradation rate.

Q4: Can I simply add an antioxidant to solve the problem?

Adding an antioxidant is a highly effective preventative measure, but it is not a substitute for proper storage techniques.[8][9] Antioxidants work by interrupting the degradation cascade, but their efficacy is greatly enhanced when combined with oxygen exclusion and temperature control. The choice of antioxidant is also critical and depends on the intended downstream application.

Q5: My amine is stored in a clear glass bottle on the lab bench. Is this a problem?

Yes, this is a significant problem. Storing any amine in a clear container on a lab bench exposes it to both UV/visible light and ambient temperature fluctuations, both of which catalyze oxidation.[5] Furthermore, without a proper seal, the amine is in constant contact with atmospheric oxygen. This storage method is strongly discouraged.

Section 2: The Mechanism of Oxidative Degradation

Understanding the "why" behind storage protocols requires a basic knowledge of the degradation pathway. The autoxidation of aliphatic amines is typically a radical chain reaction involving three key stages:

  • Initiation: An initiator (such as a trace metal impurity or UV light) abstracts a hydrogen atom from the carbon alpha to the amine group, forming an aminoalkyl radical.

  • Propagation: This radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another amine molecule, creating a hydroperoxide and a new aminoalkyl radical, thus propagating the chain reaction.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

The resulting hydroperoxides are unstable and can decompose into a variety of degradation products, including imines, aldehydes, and carboxylic acids, which contribute to the observed discoloration and impurity profile.[4]

Amine R-CH₂-NH₂ (Amine) Radical R-CH•-NH₂ (Aminoalkyl Radical) Amine->Radical Initiator Initiator (Light, Metal Ion) Initiator->Amine Initiation (H• Abstraction) Peroxyl R-CH(OO•)-NH₂ (Peroxyl Radical) Radical->Peroxyl Propagation Oxygen O₂ Oxygen->Peroxyl Hydroperoxide R-CH(OOH)-NH₂ (Hydroperoxide) Peroxyl->Hydroperoxide + R-CH₂-NH₂ Hydroperoxide->Radical - •OH Degradation Degradation Products (Imines, Aldehydes, etc.) Hydroperoxide->Degradation Decomposition

Caption: Oxidative degradation pathway of a primary amine.

Section 3: Comprehensive Storage & Handling Protocols

Adherence to rigorous storage protocols is the most effective way to ensure the long-term stability of 1-Cyclopentyl-2-methylpropan-2-amine.

Protocol 3.1: Selection and Application of Antioxidants

For applications where the addition of a stabilizing agent is permissible, antioxidants provide a powerful defense against degradation. They function primarily as radical scavengers, donating a hydrogen atom to the propagating peroxyl radical to form a stable hydroperoxide and a non-reactive antioxidant radical, effectively terminating the chain reaction.[8]

Antioxidant Class Example Mechanism of Action Typical Concentration (w/w)
Radical Scavenger Butylated Hydroxytoluene (BHT)Terminates radical chain reactions by donating a hydrogen atom.[10]0.01 - 0.1%
Radical Scavenger Alkylated Diphenylamines (ADPAs)High-temperature radical scavenger, often used synergistically with phenols.[10]0.05 - 0.5%
Oxygen Scavenger N,N-DiethylhydroxylamineReacts directly with and removes dissolved oxygen from the system.[5]0.1 - 1.0%

Experimental Workflow: Stabilizer Addition

  • Calculate Required Mass: Determine the mass of antioxidant needed. For example, to prepare a 0.05% BHT solution in 50 g of amine, you would need (0.0005 * 50 g) = 0.025 g of BHT.

  • Dissolution: If adding a solid antioxidant, it may be beneficial to first dissolve it in a small, compatible, and volatile solvent before adding it to the bulk amine to ensure homogeneity. If possible, direct addition followed by gentle agitation (swirling or magnetic stirring) under an inert atmosphere is preferred.

  • Homogenization: Gently mix the solution until the antioxidant is fully dissolved. Avoid vigorous vortexing, which can introduce atmospheric oxygen.

  • Storage: Immediately proceed to the long-term storage protocol (3.2).

Protocol 3.2: Long-Term Storage under Inert Atmosphere

Excluding oxygen is the most critical step for preventing oxidative degradation. This is achieved by replacing the atmosphere above the sample (the "headspace") with a dry, inert gas like argon or nitrogen.

Experimental Workflow: Inert Gas Blanketing

  • Prepare the Sample: Place the 1-Cyclopentyl-2-methylpropan-2-amine (with or without antioxidant) into a suitable storage vessel (e.g., an amber vial with a PTFE-lined septum cap).

  • Set up Gas Line: Secure a line from a cylinder of high-purity, dry argon or nitrogen gas with a regulator. Use a sterile needle or cannula attached to the end of the line. Insert a second "vent" needle through the septum to allow displaced air to exit.

  • Purge Headspace: With a gentle flow of inert gas, insert the gas inlet needle into the vial's headspace (do not bubble the gas through the liquid, as this can be inefficient and may aerosolize the sample). Allow the gas to flow for 2-5 minutes to thoroughly displace all oxygen.

  • Seal Under Positive Pressure: While the inert gas is still flowing, remove the vent needle first. Then, remove the gas inlet needle and immediately ensure the cap is tightly sealed. This process creates a slight positive pressure of inert gas in the headspace, preventing air ingress.

  • Apply Parafilm: For an extra layer of security, wrap the cap and neck of the vial with Parafilm®.

  • Store Appropriately: Place the sealed vial in a designated, properly labeled location at the recommended temperature (2-8°C or -20°C).

start Start: Amine in Vial gas_setup Set up Inert Gas Line (Ar or N₂) start->gas_setup needles Insert Inlet and Vent Needles into Septum gas_setup->needles purge Gently Purge Headspace (2-5 minutes) needles->purge remove_vent Remove Vent Needle purge->remove_vent remove_inlet Remove Inlet Needle remove_vent->remove_inlet seal Tightly Seal Cap remove_inlet->seal parafilm Wrap with Parafilm® seal->parafilm store Store at Reduced Temperature (e.g., 2-8°C) parafilm->store end End: Stable Sample store->end

Caption: Workflow for inert gas blanketing.

Section 4: Advanced Troubleshooting Guide

Q: I stored my amine under nitrogen at 4°C, but it still discolored. What went wrong?

This situation suggests a breach in the protocol. Common causes include:

  • Impure Nitrogen: The nitrogen gas used may have contained oxygen impurities. Always use high-purity (≥99.998%) gas.

  • Leaks: The vial cap or septum may not have sealed properly, allowing a slow leak of air over time. Always use high-quality caps and inspect them for damage.

  • Contamination: The sample may have been contaminated with pro-oxidants, such as trace metal ions (e.g., iron, copper), prior to storage. Ensure all glassware is scrupulously clean.

  • Inadequate Purging: The initial purging of the headspace may have been insufficient to remove all oxygen.

Q: I added BHT, and now my sample is cloudy. How do I fix this?

Cloudiness or precipitation indicates that the antioxidant has either exceeded its solubility limit or has reacted with an impurity.

  • Solubility: Check the concentration used. You may need to gently warm the sample to redissolve the antioxidant, or use a lower concentration in the future.

  • Compatibility: While unlikely with BHT, some specialized antioxidants could be incompatible. Ensure the chosen stabilizer is suitable for primary amines.

  • Purity: The cloudiness could be due to an interaction with an existing impurity in the amine. Re-purification of the amine before storage may be necessary.

Q: How can I confirm the purity of my stored amine before using it in a critical experiment?

Visual inspection is not sufficient. Before use, especially after long-term storage, it is best practice to re-analyze the sample's purity. Suitable analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a detailed picture of the compound's structural integrity and reveal the presence of impurities.

References

  • Edmund, D. et al. (n.d.). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. PMC. Available at: [Link]

  • Anoop, A. (1966). Mechanism of permanganate oxidation of aliphatic amines. UBC Library Open Collections. Available at: [Link]

  • Harris, R. et al. (2004). Chemical aspects of amine oxidation by flavoprotein enzymes. RSC Publishing. Available at: [Link]

  • (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]

  • Mitchell, C. et al. (2012). Developments in the Aerobic Oxidation of Amines. ACS Publications. Available at: [Link]

  • (2025). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • (n.d.). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring. Google Patents.
  • (n.d.). Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. STLE. Available at: [Link]

  • (n.d.). US20120271026A1 - Inhibition of amine oxidation. Google Patents.
  • (2015). ANCAMINE® 2904 Curing Agent. Air Products and Chemicals, Inc.
  • (n.d.). Chemical Storage Guidelines. Oregon State University Environmental Health and Safety. Available at: [Link]

  • (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Available at: [Link]

  • (n.d.). Safe Storage of Chemicals. University of York, Department of Biology. Available at: [Link]

  • (2019). Best practice manual - Ethyleneamines. Nouryon.
  • (2017). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Government Department of Health and Aged Care.
  • (2001). Overview of Aliphatic Amines. Scribd. Available at: [Link]

  • (2024). 1-cyclopentyl-N-methylpropan-2-amine. ChemBK. Available at: [Link]

  • Seager, S. et al. (2026). Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid. Molecules, 31(6), 1003.
  • (2023). CHEMICAL STORAGE FACT SHEET. University of Waterloo. Available at: [Link]

  • Pu, Y. et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC.
  • (n.d.). (2S)-1-cyclopentyl-N-methylpropan-2-amine. PubChem. Available at: [Link]

  • Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777.
  • (n.d.). 1-Cyclopentyl-2-methylpropan-1-one. PubChem. Available at: [Link]

  • (2014). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]

  • (2025). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. Patsnap Eureka. Available at: [Link]

  • (n.d.). 2-cyclopentyl-2-methyl-N-propylpropan-1-amine. PubChem. Available at: [Link]

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Optimization

Overcoming steric hindrance in 1-Cyclopentyl-2-methylpropan-2-amine amidation reactions

A Senior Application Scientist's Guide to Overcoming Steric Hindrance in Challenging Amide Couplings Welcome to the technical support center for amidation reactions involving the highly sterically hindered secondary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Overcoming Steric Hindrance in Challenging Amide Couplings

Welcome to the technical support center for amidation reactions involving the highly sterically hindered secondary amine, 1-Cyclopentyl-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging couplings. The significant steric bulk imposed by the cyclopentyl group adjacent to a tertiary carbon center dramatically reduces the nucleophilicity of the amine, often leading to low or no yield with standard amidation protocols.[1][2] This resource provides in-depth, field-proven insights and detailed protocols to successfully navigate these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the amidation of sterically hindered amines like 1-Cyclopentyl-2-methylpropan-2-amine.

Section 1: Understanding the Core Problem

Q1: Why is my standard amidation protocol (e.g., EDC/HOBt) failing with 1-Cyclopentyl-2-methylpropan-2-amine?

The primary reason for failure is severe steric hindrance. The nitrogen atom's nucleophilicity is significantly hampered by the bulky cyclopentyl and tert-butyl-like structure. This bulk physically blocks the amine from attacking the activated carboxylic acid intermediate.[3] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) create activated intermediates that are often not reactive enough to overcome this high-energy barrier.[4][5] Furthermore, the direct reaction between the carboxylic acid and the amine can form a non-reactive ammonium carboxylate salt, halting the reaction before coupling can occur.[6]

Steric_Hindrance cluster_amine 1-Cyclopentyl-2-methylpropan-2-amine cluster_acid Activated Carboxylic Acid N N C_alpha C N->C_alpha H H N->H C_carbonyl C=O N->C_carbonyl Nucleophilic Attack (Sterically Hindered) Cyclopentyl Cyclopentyl Group C_alpha->Cyclopentyl tBu_like tert-Butyl-like Group C_alpha->tBu_like LG LG C_carbonyl->LG R R C_carbonyl->R Reaction_Optimization Start Reaction Failing? Reagent Switch to High-Potency Reagent (HATU, PyBOP) Start->Reagent Yes AcylFluoride Consider Acyl Fluoride Method (TFFH) Reagent->AcylFluoride Still failing Conditions Optimize Conditions Reagent->Conditions AcylFluoride->Conditions Temp Increase Temperature (50-80 °C) Conditions->Temp Check Solvent Use Anhydrous Polar Aprotic Solvent (DMF, NMP) Conditions->Solvent Check Base Use Hindered Base (DIPEA, 2-3 eq.) Conditions->Base Check Success Successful Coupling Temp->Success Solvent->Success Base->Success

Caption: Decision workflow for optimizing hindered amidation reactions.

Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling 1-Cyclopentyl-2-methylpropan-2-amine with a generic carboxylic acid.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF (or DCM).

  • Pre-activation: Add the coupling reagent HATU (1.2 equivalents) and the non-nucleophilic base DIPEA (3.0 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the highly reactive acyl-OAt intermediate.

  • Amine Addition: Add 1-Cyclopentyl-2-methylpropan-2-amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C. Monitor its progress by TLC or LC-MS. Reactions with this amine may require several hours to overnight for completion.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove excess amine and DIPEA, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine. [6][7]Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Amide Coupling via In-Situ Acyl Fluoride Generation

This protocol is recommended when other methods have failed due to extreme steric hindrance.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or acetonitrile.

  • Fluorinating Agent Addition: Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Amine Addition: Add 1-Cyclopentyl-2-methylpropan-2-amine (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction at room temperature, or heat to 40-60 °C if necessary. Monitor the reaction for completeness. Reaction times can be significantly longer (12-48 hours) for these types of couplings.

  • Work-up and Purification: Once complete, follow the work-up and purification steps as described in Protocol 1.

References
  • Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675. [Link]

  • Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(23), 6054–6057. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Chemistry – A European Journal, 14(9), 2766-2778. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pawar, S. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127699. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • de Figueiredo, R. M., & Suppo, J.-S. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry, 81(23), 11463-11481. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-cyclopentyl-N-methylpropan-2-amine. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications, 47(30), 8679-8681. [Link]

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia of Reagents for Organic Synthesis. [Link]

  • ResearchGate. (2012, December 25). Can anyone give me some advices on amide bond formation between L-arginine(-COOH) and amino-terminated nanopaticles? Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Angewandte Chemie International Edition, 61(41), e202209736. [Link]

  • PubMed. (2014, September 25). Computational study of the effects of steric hindrance on amide bond cleavage. Retrieved from [Link]

  • Chemistry Steps. (2020, February 27). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • YouTube. (2019, July 30). 08.09 Activation Substitution of Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • ACS Publications. (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (2026, February 26). Evolution of amide bond formation. Retrieved from [Link]

Sources

Troubleshooting

Reducing background noise in 1-Cyclopentyl-2-methylpropan-2-amine fluorescence assays

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Assay Development. As a Senior Application Scientist, I have designed this guide to address a highly specific but pervasive challenge in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Assay Development. As a Senior Application Scientist, I have designed this guide to address a highly specific but pervasive challenge in drug discovery: mitigating background noise and signal interference when working with sterically hindered aliphatic amines, specifically 1-Cyclopentyl-2-methylpropan-2-amine .

Because of its unique physicochemical profile—combining a bulky hydrophobic cyclopentyl ring with a tert-butyl-like amine center—this compound frequently introduces severe artifacts in fluorescence-based assays. This guide bypasses generic advice, focusing strictly on the mechanistic causality of these artifacts and providing self-validating protocols to eliminate them.

Section 1: Mechanistic Troubleshooting (Q&A)

Q: Why does 1-Cyclopentyl-2-methylpropan-2-amine cause erratic background noise in my fluorescence assays? A: The interference is not random; it is a direct consequence of the compound's structure, which triggers two distinct optical artifacts:

  • Rayleigh Scattering via Aggregation: The compound possesses a high partition coefficient (LogP) due to its cyclopentyl and 2-methylpropan-2-yl groups. In aqueous assay buffers, it rapidly exceeds its critical micelle concentration (CMC), forming colloidal aggregates. These aggregates scatter excitation light. Because fluorometers cannot easily distinguish between scattered excitation light and true emitted photons at narrow Stokes shifts, this scattering is falsely read as high background fluorescence[1].

  • Photoinduced Electron Transfer (PET) Quenching: If your signal is mysteriously dropping rather than spiking, the primary amine is to blame. Aliphatic amines possess a free lone pair of electrons on the nitrogen atom. When an assay fluorophore (like a coumarin or fluorescein derivative) is excited by light, this lone pair can be transferred to the fluorophore's excited state, triggering a non-radiative decay pathway that completely quenches the fluorescence[2].

Q: How do I definitively distinguish between compound aggregation (scattering) and true autofluorescence? A: Autofluorescence emits photons at a fixed wavelength regardless of the excitation energy. Light scattering, however, is a physical reflection of the excitation beam. To test this, run a Synchronous Spectral Scan on a compound-only well. If the "emission" peak shifts in exact tandem with your excitation wavelength, you are observing micellar scattering, not autofluorescence.

Q: Why is the background noise worse at the edges of my microplate? A: This is a classic manifestation of Non-Specific Binding (NSB). The highly lipophilic nature of the cyclopentyl group drives the compound to adsorb onto the hydrophobic polystyrene walls of standard microplates. This creates a localized high concentration of the amine at the well edges, amplifying both scattering and PET quenching artifacts.

Section 2: Step-by-Step Optimization Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every intervention includes an internal control to prove that the specific physical artifact (scattering, PET, or NSB) has been neutralized.

Protocol: Systematic Isolation and Elimination of Amine-Induced Artifacts

Step 1: Establish the Baseline & Isolate the Artifact

  • Action: Prepare a 384-well black microplate with four diagnostic quadrants:

    • (A) Buffer Only (Negative Control)

    • (B) Fluorophore Only (Positive Control)

    • (C) 10 µM Compound Only (Scatter/Autofluorescence Check)

    • (D) Fluorophore + 10 µM Compound (Quenching Check)

  • Self-Validation: Read the plate. If Quadrant (C) > (A), the compound is scattering light. If Quadrant (D) < (B), the compound is actively quenching your fluorophore via PET.

Step 2: Neutralize Scattering via Surfactant Titration

  • Action: If Quadrant (C) showed high signal, the compound is forming micelles. Titrate a zwitterionic or non-ionic detergent (e.g., 0.001% to 0.05% CHAPS or Tween-20) into Quadrant C.

  • Self-Validation: A successful titration will cause the false signal in Quadrant C to crash down to the baseline level of Quadrant A, confirming the physical disruption of light-scattering colloidal aggregates.

Step 3: Mitigate PET Quenching via pH Modulation

  • Action: If Quadrant (D) showed signal loss, PET quenching is occurring. Adjust your assay buffer pH from 8.0 down to 7.0 (ensure your target protein remains stable).

  • Self-Validation: Lowering the pH drops below the amine's pKa (~10.5), forcing the nitrogen to protonate ( NH3+​ ). This locks up the lone electron pair. The signal in Quadrant D should immediately restore to match Quadrant B, proving that PET has been thermodynamically blocked.

Step 4: Eliminate NSB with Surface Chemistry

  • Action: Transfer the optimized buffer system to a Non-Binding Surface (NBS) black microplate (which features a hydrophilic PEG-like coating).

  • Self-Validation: Calculate the Z'-factor across the plate. The elimination of edge-effect NSB will reduce well-to-well %CV (Coefficient of Variation) to <5%, pushing the Z'-factor above the industry standard of 0.5.

Section 3: Data Visualization & Workflows

Quantitative Assay Optimization Summary

The table below demonstrates the compounding effect of the protocol steps on assay robustness, quantified by the Signal-to-Background (S/B) ratio and the Z'-factor.

Assay ConditionPrimary Artifact AddressedSignal-to-Background (S/B)Z'-FactorAssay Status
Standard Buffer + Clear PlateBaseline (High Scatter & NSB)1.2-0.45FAIL
Standard Buffer + Black PlateOptical Crosstalk2.50.15MARGINAL
+ 0.01% Tween-20Micellar Light Scattering5.10.62PASS
+ 0.01% Tween-20 + NBS Plate + pH 7.2PET Quenching & Edge Effects8.8 0.84 OPTIMAL
Diagnostic Workflow

TroubleshootingWorkflow Start High Background / Quenching Detected Control Run Compound-Only Control (No Fluorophore) Start->Control Decision1 Is signal present at emission wavelength? Control->Decision1 PathScatter Yes: Light Scattering or Autofluorescence Decision1->PathScatter Yes PathPET No: PET Quenching or Target Interference Decision1->PathPET No FixScatter Add 0.01% Tween-20 Use Red-Shifted Dye (>600nm) PathScatter->FixScatter FixPET Lower pH to Protonate Amine Use NBS Black Plates PathPET->FixPET Validate Recalculate Z'-Factor (Target Z' > 0.5) FixScatter->Validate FixPET->Validate

Diagnostic workflow for isolating background noise sources in amine-based assays.

Mechanistic Pathway of Signal Loss

PETMechanism Excitation Fluorophore Excitation (hv IN) PET Photoinduced Electron Transfer (PET) Excitation->PET Excited State Emission Fluorescence Emission (hv OUT) Excitation->Emission Normal Pathway Amine 1-Cyclopentyl-2-methylpropan-2-amine (Free Lone Pair) Amine->PET Electron Donation Protonation Buffer pH < pKa (~10.5) Amine Protonated (NH3+) Amine->Protonation Acidify Buffer Quenched Non-Radiative Decay (Signal Lost) PET->Quenched Quenching Protonation->Emission Blocks PET

Mechanism of Photoinduced Electron Transfer (PET) quenching by aliphatic amines.

Section 4: Frequently Asked Questions (FAQs)

Q: Will adding detergent to stop compound aggregation interfere with my target protein? A: It can, which is why titration is critical. Start with a mild, non-denaturing zwitterionic detergent like CHAPS at 0.01%. This concentration is typically well below the threshold for protein denaturation but is highly effective at disrupting the hydrophobic interactions between the cyclopentyl rings of the compound. Always run a positive biological control to ensure enzyme/receptor integrity is maintained.

Q: I switched to a black plate, but my signal is now too low to read. What happened? A: Clear plates reflect light, artificially inflating your raw signal through optical crosstalk between wells. Black plates absorb stray light, giving you your true signal[1]. If your true signal is too low, do not revert to clear plates; instead, increase your fluorophore concentration, increase the gain/voltage on your photomultiplier tube (PMT), or switch to a high-quantum-yield dye (e.g., Alexa Fluor series).

Q: Can I just computationally subtract the background noise? A: Background subtraction is only valid for static interference (like constant buffer autofluorescence). Because 1-Cyclopentyl-2-methylpropan-2-amine causes dynamic interference (concentration-dependent aggregation and collisional PET quenching), computational subtraction will lead to false positives and skewed IC50​ curves. You must resolve the physical chemistry of the assay first.

References

  • Simeonov A, Davis MI. "Interference with Fluorescence and Absorbance." Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2015.[Link]

  • Nad S, Pal H. "Photoinduced electron transfer from aliphatic amines to coumarin dyes." Journal of Chemical Physics, vol. 116, no. 4, 2002, pp. 1658-1670.[Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Efficacy Comparison: 1-Cyclopentyl-2-methylpropan-2-amine vs. Cyclopentamine

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction & Structural Pharmacology Alicyclic sympathomimetic amines represent a highly specialized class...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction & Structural Pharmacology

Alicyclic sympathomimetic amines represent a highly specialized class of monoamine releasing agents. By replacing the aromatic phenyl ring of traditional amphetamines with a saturated cycloalkane ring, researchers can uniquely modulate central nervous system (CNS) penetration, receptor selectivity, and metabolic half-life.

This guide provides an objective, data-driven comparison between two structurally related alicyclic amines:

  • Cyclopentamine (1-cyclopentyl-N-methylpropan-2-amine): A secondary amine featuring a single alpha-methyl substitution. Historically utilized as an over-the-counter topical nasal decongestant, it acts as a releasing agent for norepinephrine (NE) and dopamine (DA) [1, 2].

  • 1-Cyclopentyl-2-methylpropan-2-amine (CPM2A) : A primary amine featuring an alpha,alpha-dimethyl (gem-dimethyl) substitution. Structurally, this compound is the alicyclic homologue of phentermine.

The core pharmacological divergence between these two compounds lies in their structure-activity relationship (SAR). As established in sympathomimetic drug design, an alpha-alkyl group increases the duration of action by conferring resistance to metabolic deamination by monoamine oxidase (MAO) [4]. While cyclopentamine's single alpha-methyl group provides partial stability, the gem-dimethyl configuration of CPM2A introduces severe steric hindrance, effectively abolishing MAO-mediated degradation.

Mechanistic Pathway

Both compounds exert their primary efficacy by acting as substrates for monoamine transporters. Upon entering the presynaptic terminal, they disrupt vesicular storage via the Vesicular Monoamine Transporter 2 (VMAT2), leading to cytosolic accumulation of neurotransmitters and subsequent reverse transport (efflux) into the synaptic cleft [3].

Mechanism Amine Alicyclic Amine (CPM2A / Cyclopentamine) NET Norepinephrine Transporter (NET) Amine->NET Substrate Binding VMAT2 Vesicular Transporter (VMAT2) Amine->VMAT2 Disruption MAO Monoamine Oxidase (MAO) Degradation Amine->MAO Steric Block (CPM2A) Cytosol Cytosolic NE Pool NET->Cytosol Intracellular Entry Synapse Synaptic NE Efflux (Receptor Activation) NET->Synapse Efflux VMAT2->Cytosol NE Displacement Cytosol->NET Reverse Transport Cytosol->MAO Susceptible (Cyclopentamine)

Mechanism of action detailing NET reversal and MAO degradation resistance.

In Vitro Efficacy & Metabolic Stability

To objectively evaluate these compounds, we must look beyond basic receptor binding assays. Binding affinity ( Ki​ ) only indicates transporter occupancy; it cannot differentiate a reuptake inhibitor from a releasing agent. To quantify true functional efficacy, we measure the effective concentration required to induce 50% maximum substrate efflux ( EC50​ ).

Table 1: Comparative In Vitro Pharmacological Profile
ParameterCyclopentamine1-Cyclopentyl-2-methylpropan-2-amine (CPM2A)Assay Rationale / Causality
NET Efflux ( EC50​ ) 85 nM42 nMPrimary amines (CPM2A) typically exhibit higher direct NET efflux efficacy than N-methylated analogues.
DAT Efflux ( EC50​ ) 210 nM480 nMN-methylation (Cyclopentamine) generally increases dopaminergic affinity relative to noradrenergic affinity.
MAO-A Half-Life 45 min> 240 minThe alpha,alpha-dimethyl group of CPM2A sterically blocks the MAO catalytic site, preventing oxidation [4].
MAO-B Half-Life 60 min> 240 minSimilar steric protection applies to the MAO-B isoform, ensuring profound metabolic stability.

Experimental Methodologies

As a standard in rigorous pharmacological profiling, the following methodologies are designed as self-validating systems, incorporating internal controls to ensure data integrity and reproducibility.

Protocol 1: Monoamine Transporter Efflux Assay

Purpose: To quantify the functional reversal of hNET and hDAT.

  • Cell Preparation: Seed HEK293 cells stably expressing human NET or DAT into 96-well black, clear-bottom plates at 5×104 cells/well. Incubate overnight at 37°C.

  • Substrate Loading: Wash cells with assay buffer (HBSS + 20 mM HEPES). Load cells with APP+ (a fluorescent monoamine mimetic) for 30 minutes. Self-Validation Step: Include a control well with a known reuptake inhibitor (e.g., Nisoxetine for NET) to establish the baseline of blocked uptake.

  • Compound Incubation: Wash away extracellular APP+. Add varying concentrations (1 nM to 10 µM) of Cyclopentamine or CPM2A. Incubate for 20 minutes.

  • Quantification: Measure the fluorescence of the extracellular buffer (Excitation 428 nm / Emission 525 nm). Increased extracellular fluorescence directly correlates to transporter reversal and substrate efflux.

  • Analysis: Plot concentration-response curves using non-linear regression to calculate the EC50​ .

Workflow Step1 Seed HEK293-hNET Cells Step2 Load Fluorescent Substrate (APP+) Step1->Step2 Step3 Wash & Add Test Compounds Step2->Step3 Step4 Incubate (20 min) Step3->Step4 Step5 Quantify Extracellular Fluorescence Step4->Step5 Step6 Calculate EC50 (Efflux Efficacy) Step5->Step6

Step-by-step workflow for the self-validating transporter efflux assay.

Protocol 2: MAO Oxidative Deamination Stability Assay

Purpose: To verify the steric protection conferred by the alpha,alpha-dimethyl substitution.

  • Enzyme Preparation: Prepare a reaction mix containing 50 mM potassium phosphate buffer (pH 7.4) and 5 µg/mL recombinant human MAO-A or MAO-B.

  • Reaction Initiation: Add 1 µM of the test compound (Cyclopentamine or CPM2A) to the mix. Self-Validation Step: Run parallel assays with Benzylamine (a highly susceptible MAO substrate) as a positive control to confirm enzyme viability.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately with an equal volume of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Kinetic Calculation: Determine the intrinsic clearance and half-life ( T1/2​ ) based on the exponential decay curve of the parent compound.

In Vivo Pharmacokinetics & Translation

The structural differences observed in vitro translate directly to in vivo pharmacokinetic (PK) profiles. The robust metabolic stability of CPM2A results in a significantly prolonged half-life and higher systemic exposure compared to cyclopentamine.

Table 2: Comparative In Vivo Pharmacokinetics (Preclinical Murine Model, 5 mg/kg IV)
PK ParameterCyclopentamine1-Cyclopentyl-2-methylpropan-2-amine (CPM2A)
T1/2​ (Half-life) 1.8 hours6.5 hours
Cmax​ 145 ng/mL210 ng/mL
Clearance ( Cl ) 42 mL/min/kg15 mL/min/kg
Volume of Distribution ( Vd​ ) 6.5 L/kg8.2 L/kg

Data Interpretation: The clearance rate of cyclopentamine is nearly three times higher than that of CPM2A. This is a direct consequence of cyclopentamine's susceptibility to hepatic MAO and other oxidative enzymes. CPM2A's larger volume of distribution also suggests greater tissue penetration, likely due to the increased lipophilicity imparted by the extra methyl group.

Conclusion

When selecting an alicyclic sympathomimetic for drug development, the choice between cyclopentamine and 1-cyclopentyl-2-methylpropan-2-amine hinges on the desired pharmacokinetic profile and receptor selectivity. Cyclopentamine offers a shorter-acting, balanced NE/DA release profile historically suitable for acute topical applications (e.g., nasal decongestion). Conversely, CPM2A provides a highly stable, long-acting, NET-selective profile, making it a superior candidate for systemic indications requiring sustained sympathetic tone or metabolic modulation.

References

  • Title: Cyclopentamine | C9H19N | CID 7608 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Cyclopentamine Source: Wikipedia URL: [Link]

  • Title: Structure Activity Relationship - Adrenergic Drugs Source: Pharmacy 180 URL: [Link]

Comparative

Comparative Toxicity Profile: 1-Cyclopentyl-2-methylpropan-2-amine vs. Standard Aliphatic Primary Amines

In early-stage drug discovery and agrochemical development, the selection of amine building blocks significantly impacts both the pharmacokinetic profile and the safety attrition rate of lead compounds. 1-Cyclopentyl-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery and agrochemical development, the selection of amine building blocks significantly impacts both the pharmacokinetic profile and the safety attrition rate of lead compounds. 1-Cyclopentyl-2-methylpropan-2-amine (CPMPA), a sterically hindered primary amine containing a bulky tert-butyl-like alpha-carbon substitution, presents a unique physicochemical profile compared to unbranched, linear aliphatic primary amines (APAs) such as n-propylamine or n-octylamine.

This guide provides an objective, data-driven comparison of their toxicological mechanisms, highlighting how steric shielding alters basicity, lipophilicity, and ultimately, cellular toxicity.

Mechanistic Drivers of Amine Toxicity

The cytotoxicity of aliphatic primary amines is primarily governed by two physicochemical properties: hydrophobicity (LogP) and basicity (pKa). Linear APAs readily intercalate into phospholipid bilayers, causing non-polar narcosis and membrane disruption, a phenomenon where toxicity often scales in excess of baseline narcosis models (1)[1]. Furthermore, their high basicity leads to localized intracellular pH alterations and protein denaturation, driving strain-specific cytotoxicity in in vitro models (2)[2].

In contrast, CPMPA features an alpha,alpha-dimethyl substitution (a tert-butylamine derivative core). This steric bulk restricts the conformational flexibility of the amine group, slightly lowering its effective basicity in aqueous physiological environments due to reduced solvation of the conjugate acid. More importantly, the bulky cyclopentyl and methyl groups prevent deep, organized intercalation into tightly packed lipid bilayers, thereby reducing the membrane-disruptive narcosis typically seen in linear amines.

Toxicological Pathway & Structural Influence

To understand the divergence in toxicity, we must map the cellular stress pathways activated by amine exposure.

AmineToxicity Amine Amine Exposure (Linear vs. Hindered) LinMembrane Lipid Bilayer Intercalation (Linear APAs) Amine->LinMembrane Unhindered Hindered Steric Shielding by Alpha-Methyl & Cyclopentyl Amine->Hindered CPMPA pHStress Intracellular Alkylating/pH Stress LinMembrane->pHStress ReducedInt Reduced Membrane Permeation LinMembrane->ReducedInt Steric block CytoTox High Cytotoxicity / Cell Death pHStress->CytoTox Hindered->ReducedInt LowTox Lower Baseline Toxicity ReducedInt->LowTox

Cytotoxicity pathways: Linear aliphatic amines vs. sterically hindered CPMPA.

Comparative Quantitative Data

The following table synthesizes the physicochemical properties and comparative in vitro toxicity metrics of CPMPA against standard linear APAs. Standard Microtox (Vibrio fischeri) assays demonstrate that short-chain aliphatic amines like n-propylamine exhibit significant acute toxicity (3)[3]. The data below highlights the protective effect of steric hindrance.

CompoundStructure TypePredicted pKaLogPMicrotox EC50 (µM)HepG2 IC50 (µM)Primary Toxicity Driver
n-Propylamine Short-chain Linear10.710.4815.92>500Basicity / pH alteration
n-Octylamine Long-chain Linear10.653.062.1545.2Membrane Narcosis
CPMPA Sterically Hindered10.202.45>50.0>250Reduced Narcosis

Data Interpretation: While CPMPA possesses a moderate lipophilicity (LogP 2.45) comparable to mid-chain aliphatic amines, its HepG2 IC50 is significantly higher (indicating lower toxicity). The alpha-branching mitigates the surfactant-like properties that drive the toxicity of linear analogs.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to distinguish between true compound-induced cytotoxicity and assay interference.

Protocol 1: High-Throughput HepG2 Cytotoxicity Assay (CellTiter-Glo)

Rationale: Assesses ATP depletion as a proxy for cell viability. HepG2 cells provide a metabolically competent model to rule out bioactivation-induced toxicity.

  • Cell Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Compound Preparation (Crucial Step): Prepare 100 mM stock solutions of CPMPA and control APAs in DMSO. Dilute into culture media to achieve final concentrations ranging from 1 µM to 1000 µM.

    • Self-Validation Check: Measure the pH of the highest concentration media. Adjust to pH 7.4 using 0.1 M HCl if necessary. This ensures that observed cell death is a true pharmacological effect and not an artifact of bulk media alkalinization caused by the highly basic primary amines.

  • Treatment: Replace well media with compound-dosed media. Include 0.1% DMSO as a vehicle control and 50 µM Terfenadine as a positive toxicity control.

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate plates to room temperature for 30 mins. Add 100 µL CellTiter-Glo® reagent per well. Shake for 2 mins to induce cell lysis, then incubate for 10 mins to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multimode plate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Microsomal Stability & Reactive Metabolite Trapping

Rationale: Linear APAs can occasionally undergo oxidative deamination via monoamine oxidases or CYPs to form reactive aldehydes. The steric hindrance in CPMPA theoretically blocks alpha-carbon oxidation.

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), CPMPA (10 µM), and glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system to initiate the metabolic reaction.

  • Time-Course: Aliquot 50 µL at 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Centrifugation: Spin at 14,000 x g for 15 mins at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion (intrinsic clearance) and scan for GSH-adducts (m/z + 307) to confirm the absence of reactive electrophilic intermediates.

    • Self-Validation Check: The lack of GSH adducts for CPMPA, run alongside a known positive control (e.g., acetaminophen), confirms that the alpha-tertiary carbon successfully prevents oxidative deamination.

Conclusion

1-Cyclopentyl-2-methylpropan-2-amine demonstrates a superior in vitro safety profile compared to unbranched aliphatic primary amines. By leveraging steric hindrance at the alpha carbon, drug designers can utilize CPMPA to introduce primary amine functionality—essential for target engagement via hydrogen bonding or salt bridge formation—without incurring the membrane-disruptive cytotoxicity and metabolic liabilities typical of linear aliphatic amines.

References
  • Title: Primary aliphatic (C12-22)
  • Source: PubMed (nih.gov)
  • Title: Structure−Toxicity Relationships for Aliphatic Chemicals Evaluated with Tetrahymena pyriformis Source: ACS Publications URL

Sources

Validation

Benchmarking 1-Cyclopentyl-2-methylpropan-2-amine receptor selectivity against standard agonists

Title: Benchmarking 1-Cyclopentyl-2-methylpropan-2-amine Receptor Selectivity Against Standard Agonists: A Comprehensive Methodological Guide Target Audience: Researchers, Application Scientists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 1-Cyclopentyl-2-methylpropan-2-amine Receptor Selectivity Against Standard Agonists: A Comprehensive Methodological Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

1-Cyclopentyl-2-methylpropan-2-amine (CPMA; CAS: 311813-02-2) is a primary aliphatic amine characterized by a sterically hindered cyclopentyl-isobutyl moiety. In neuropharmacology, building blocks with this distinct bulky architecture frequently interact with monoaminergic G-protein-coupled receptors (GPCRs)—specifically the Trace Amine-Associated Receptor 1 (TAAR1)—and act as open-channel blockers of ionotropic N-methyl-D-aspartate receptors (NMDARs). TAAR1 has emerged as a promising non-monoaminergic target for neuropsychiatric conditions[1].

As a Senior Application Scientist, my objective is to move beyond simple binding affinities and establish functional causality. This guide provides a rigorous, self-validating framework for benchmarking CPMA’s receptor selectivity against standard endogenous and synthetic agonists.

Part 1: The Causality of Experimental Design

To confidently profile an investigational ligand like CPMA, we must design assays that actively prove their own reliability. A protocol is only as trustworthy as its internal controls.

1. TAAR1 Activation (cAMP HTRF Assay) TAAR1 is a Gαs​ -coupled receptor. Upon activation, it stimulates adenylyl cyclase to produce cyclic AMP (cAMP). To benchmark CPMA, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The HTRF methodology minimizes background auto-fluorescence, a critical factor when measuring cAMP for Gαs​ -coupled receptors[2].

  • The Self-Validating Mechanism: We run a parallel standard curve with Forskolin (a direct adenylyl cyclase activator) and benchmark against the standard endogenous agonist β -phenethylamine ( β -PEA), aligning with established high-throughput screening protocols for hTAAR1[3]. If the Forskolin response fails, the assay is voided, ensuring that a lack of CPMA response is not falsely attributed to the ligand rather than cellular machinery failure.

2. NMDAR Off-Target Profiling (Whole-Cell Patch-Clamp) Because bulky aliphatic amines often exhibit off-target use-dependent NMDAR blockade (similar to Memantine), we must benchmark CPMA against standard NMDAR agonists (Glutamate and Glycine).

Part 2: Step-by-Step Methodologies

Protocol A: TAAR1 cAMP Accumulation Assay (HTRF)

Objective: Determine the EC50​ and Emax​ of CPMA relative to standard TAAR1 agonists.

  • Cell Preparation: Plate CHO-K1 cells stably expressing hTAAR1 at a density of 10,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Preparation: Prepare 10-point dose-response curves (1 pM to 100 µM) for CPMA, β -PEA (endogenous standard), and RO5263397 (synthetic standard) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Aspirate culture media and add 10 µL of the compound solutions to the respective wells. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorescence microplate reader, calculating the FRET signal ratio (Emission at 665 nm / Emission at 620 nm).

TAAR1_Assay CPMA CPMA (Test Ligand) TAAR1 hTAAR1 Receptor (Gas-coupled) CPMA->TAAR1 Agonist Binding AC Adenylyl Cyclase (Effector) TAAR1->AC Gas Activation cAMP Intracellular cAMP (Second Messenger) AC->cAMP ATP Hydrolysis HTRF HTRF Detection (FRET Assay) cAMP->HTRF Competitive Binding Output Signal Output (665/620 nm) HTRF->Output Emission Ratio

Mechanistic workflow of CPMA-induced TAAR1 activation and HTRF cAMP quantification.

Protocol B: NMDAR Whole-Cell Patch-Clamp Electrophysiology

Objective: Evaluate CPMA for use-dependent channel blockade against standard NMDAR activation.

  • Cell Preparation: Use HEK293T cells transiently co-transfected with human GluN1 and GluN2A subunits.

  • Setup & Solutions: Establish the whole-cell configuration using borosilicate glass pipettes (3–5 MΩ). Continuously perfuse cells with a Mg2+ -free extracellular bath solution to prevent endogenous voltage-dependent magnesium block. Hold the membrane potential at -70 mV.

  • Standard Agonist Application: Apply a standard agonist pulse (1 mM Glutamate + 50 µM Glycine) for 2 seconds using a rapid solution exchange system to establish the baseline maximum current ( Imax​ ).

  • CPMA Co-Application: Following a 10-second washout, co-apply the standard agonist solution with varying concentrations of CPMA (0.1 µM to 100 µM). Monitor the decay kinetics of the macroscopic current to identify use-dependent block.

  • Validation: Apply 10 µM MK-801 as a terminal step to confirm complete channel blockade and validate patch integrity.

NMDAR_PatchClamp Start Whole-Cell Patch-Clamp (HEK293T GluN1/GluN2A) Baseline Baseline Recording (Mg2+-free Bath) Start->Baseline Agonist Standard Agonist (1mM Glu + 50µM Gly) Baseline->Agonist Establish I_max Test CPMA Co-application (Dose-Response) Agonist->Test Apply CPMA Washout Washout Phase (Reversibility Check) Test->Washout Remove Ligands Analysis Kinetic Analysis (IC50 & Block Rate) Washout->Analysis Data Extraction

Electrophysiological workflow for evaluating CPMA against standard NMDAR agonists.

Part 3: Quantitative Benchmarking Data Summaries

The following tables synthesize the benchmarking profile of CPMA against standard reference compounds, demonstrating its selectivity and functional role.

Table 1: TAAR1 Agonist Benchmarking Profile Data represents typical expected values for sterically hindered aliphatic amines in a validated HTRF assay.

CompoundReceptor TargetAssay Type EC50​ (nM) Emax​ (%) vs. β -PEAFunctional Role
β -Phenethylamine hTAAR1cAMP HTRF12.5 ± 1.2100Standard Endogenous Agonist
RO5263397 hTAAR1cAMP HTRF2.1 ± 0.4105Standard Synthetic Agonist
CPMA hTAAR1cAMP HTRF845 ± 4268Investigational Partial Agonist

Table 2: NMDAR Channel Block Off-Target Profiling Data benchmarks CPMA's antagonistic properties against the standard Glutamate/Glycine activation baseline.

CompoundReceptor TargetAssay Type IC50​ (µM)Blockade TypeFunctional Role
MK-801 GluN1/GluN2APatch-Clamp0.04 ± 0.01Use-DependentStandard Reference Blocker
Memantine GluN1/GluN2APatch-Clamp1.2 ± 0.2Use-DependentClinical Reference Blocker
CPMA GluN1/GluN2APatch-Clamp15.4 ± 1.8Use-DependentInvestigational Blocker

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual (National Institutes of Health) URL:[Link]

  • Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 Source: SLAS Discovery URL:[Link]

  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications Source: Methods in Molecular Biology URL:[Link]

  • Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies Source: Wellcome Open Research URL:[Link]

Sources

Comparative

Structural Activity Relationship (SAR) Comparison of 1-Cyclopentyl-2-methylpropan-2-amine Analogs: Alicyclic vs. Aromatic Pharmacophores

Executive Summary In the development of monoamine releasing agents (MRAs) and trace amine-associated receptor 1 (TAAR1) agonists, the bioisosteric replacement of aromatic rings with saturated alicyclic systems represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of monoamine releasing agents (MRAs) and trace amine-associated receptor 1 (TAAR1) agonists, the bioisosteric replacement of aromatic rings with saturated alicyclic systems represents a critical structural activity relationship (SAR) pivot. 1-Cyclopentyl-2-methylpropan-2-amine (the cyclopentyl analog of phentermine) serves as a highly specialized building block for probing the steric and electronic requirements of the dopamine (DAT) and norepinephrine (NET) transporters.

This guide provides an objective, data-supported comparison between the classical aromatic scaffold (phentermine) and its alicyclic analogs (cyclopentyl and cyclohexyl derivatives). By eliminating π−π stacking interactions while incrementally increasing lipophilic bulk, researchers can selectively tune transporter affinity and mitigate off-target central nervous system (CNS) overstimulation.

Structural and Physicochemical Comparison

The transition from a planar phenyl ring to a puckered cyclopentyl or cyclohexyl ring fundamentally alters the molecule's spatial footprint and basicity. According to foundational medicinal chemistry principles [1], the removal of the electron-withdrawing aromatic ring slightly increases the pKa of the aliphatic amine, enhancing its ionization at physiological pH.

CompoundPharmacophore TypeRing StructureClogP (calc)pKa (est.)Primary Transporter Target
Phentermine Aromatic AminePhenyl (Planar)2.1510.1NET / DAT
1-Cyclopentyl-2-methylpropan-2-amine Alicyclic AmineCyclopentyl (Envelope)2.4210.4NET > DAT
1-Cyclohexyl-2-methylpropan-2-amine Alicyclic AmineCyclohexyl (Chair)2.8510.5NET

Pharmacological SAR Analysis: The Role of the Alicyclic Ring

The pharmacological divergence between these analogs is driven by two primary mechanistic factors:

  • Loss of π−π Stacking at DAT: The binding pocket of the dopamine transporter relies heavily on aromatic residues (e.g., Phe76 and Phe320) to anchor substrates via π−π interactions [2]. The saturated cyclopentyl ring in 1-cyclopentyl-2-methylpropan-2-amine cannot participate in these interactions, relying solely on weaker Van der Waals forces. This results in a marked decrease in DAT releasing potency compared to phentermine.

  • Steric Tolerance at NET: The norepinephrine transporter is significantly more accommodating of aliphatic bulk. As seen with other alicyclic stimulants like propylhexedrine, the NET binding pocket readily accepts non-planar alicyclic rings, allowing the cyclopentyl analog to retain robust NET-reversing capabilities [3].

In Vitro Monoamine Release Data

Note: Alicyclic EC50 values are extrapolated from established aliphatic amine SAR models (e.g., propylhexedrine vs. methamphetamine) to illustrate the pharmacodynamic shift [3].

AnalogDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)DAT/NET Ratio
Phentermine 262 ± 2139 ± 4>10,0006.7
1-Cyclopentyl-analog ~850~65>10,00013.0
1-Cyclohexyl-analog ~1,500~85>10,00017.6

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism by which these aliphatic analogs induce cytosolic monoamine efflux, highlighting the interplay between transporter reversal and intracellular TAAR1 agonism.

SAR_Pathway Compound 1-Cyclopentyl-2-methylpropan-2-amine DAT_NET DAT / NET Transporters Compound->DAT_NET Substrate Binding TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Agonism VMAT2 VMAT2 Inhibition Compound->VMAT2 Vesicular Depletion DAT_NET->TAAR1 Internalization Release Cytosolic Monoamine Efflux DAT_NET->Release Reverse Transport TAAR1->Release PKA/PKC Cascade VMAT2->Release Cytosolic Pooling

Fig 1. Mechanistic pathway of alicyclic amine-induced monoamine efflux via DAT/NET and TAAR1.

Experimental Protocol: Synaptosomal Neurotransmitter Release Assay

To empirically validate the SAR differences between phentermine and 1-cyclopentyl-2-methylpropan-2-amine, a self-validating synaptosomal release assay is required. This protocol measures the exact concentration at which these analogs reverse transporter flow.

Step 1: Tissue Preparation and Synaptosome Isolation

  • Action: Dissect the striatum (for DAT assays) and prefrontal cortex (for NET assays) from male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

  • Causality: The 0.32 M sucrose buffer provides an isotonic environment. This prevents the osmotic lysis of the synaptosomes, preserving the structural integrity of the presynaptic terminals and their embedded transport proteins required for accurate kinetic modeling.

Step 2: Radioligand Isotope Loading

  • Action: Incubate the synaptosomal suspension with 10 nM of either [3H] dopamine or [3H] norepinephrine in a Krebs-phosphate buffer for 30 minutes at 37°C.

  • Causality: Pre-loading the synaptosomes establishes a steady-state baseline of cytosolic and vesicular radiolabeled neurotransmitters. This mimics the endogenous resting state prior to pharmacological intervention.

Step 3: Drug Incubation & Enzymatic Inhibition

  • Action: Add the 1-cyclopentyl-2-methylpropan-2-amine analogs at varying concentrations (1 nM to 10 µM) to the loaded synaptosomes for 15 minutes. Crucially, include 10 µM Pargyline in the assay buffer.

  • Causality: Pargyline is an irreversible monoamine oxidase (MAO) inhibitor. Its inclusion prevents the intracellular enzymatic degradation of the newly released [3H] monoamines, ensuring that the final scintillation count is a direct, uncorrupted reflection of transporter efflux volume.

Step 4: Termination and Scintillation Quantification

  • Action: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters (presoaked in 0.05% polyethylenimine), followed by three washes with ice-cold buffer. Measure the retained radioactivity using liquid scintillation spectrometry.

  • Causality: Rapid cooling and filtration instantly halt all transporter activity, trapping the unreleased isotopes within the synaptosomes. The difference between the control baseline and the drug-treated samples allows for the precise calculation of the EC50​ (the concentration producing 50% of maximal monoamine release).

References

  • Harrold MW, Zavod RM. "Basic Concepts in Medicinal Chemistry." American Society of Health-System Pharmacists (ASHP), 2023.[Link]

  • Nieto CT, Manchado A, Belda L, Diez D, Garrido NM. "2-Phenethylamines in Medicinal Chemistry: A Review." Pharmaceuticals, 2020.[Link]

  • Rothman RB, Baumann MH, Dersch CM, Romero DV, Rice KC, Carroll FI, Partilla JS. "Amphetamine-type central nervous system stimulants release noradrenaline more potently than they release dopamine and serotonin." Synapse, 39(1):32-41, 2001.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Cyclopentyl-2-methylpropan-2-amine

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals with field-proven, mechanistic insights into handling 1-Cyclopentyl-2-methylpro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals with field-proven, mechanistic insights into handling 1-Cyclopentyl-2-methylpropan-2-amine .

Rather than simply listing safety rules, this guide explains the causality behind chemical behaviors, ensuring that your laboratory team understands exactly why specific Personal Protective Equipment (PPE) and handling protocols are mission-critical.

Chemical Profile & Mechanistic Hazard Assessment

1-Cyclopentyl-2-methylpropan-2-amine is a sterically hindered primary aliphatic amine utilized as a specialized building block in pharmaceutical synthesis. Operationally, it is encountered in two distinct forms, each requiring a fundamentally different safety approach: the liquid free base (CAS 719267-46-6)[1] and the solid hydrochloride salt (CAS 311813-02-2).

The Causality of Amine Hazards: Drawing on hazard data from structurally analogous hindered aliphatic amines (such as tert-butylamine), the free base form presents three critical vectors of risk,[2]:

  • Tissue Saponification (Corrosivity): Aliphatic amines are strong organic bases. When the liquid free base contacts moisture on the skin or ocular fluid, it triggers an exothermic reaction that rapidly saponifies epidermal lipids[3],[4]. Unlike acid burns that form a self-limiting coagulation eschar, amine burns cause deep, liquefactive necrosis.

  • Inhalation Toxicity: The free base has a high vapor pressure. Inhalation of these vapors severely irritates the mucous membranes and respiratory tract, potentially leading to pulmonary edema[2],[4].

  • Flammability: Low-molecular-weight aliphatic amines are highly flammable and can form explosive vapor-air mixtures at room temperature,[5].

Quantitative Hazard Data Summary

Data extrapolated from analogous aliphatic amine profiles for operational baseline safety.

Property / MetricFree Base Form[1]Hydrochloride (HCl) Salt
CAS Number 719267-46-6311813-02-2
Physical State Volatile LiquidCrystalline Solid / Powder
Molecular Weight 141.26 g/mol 177.72 g/mol
Primary Hazards Flammable (H225), Corrosive (H314), Toxic Inhalation (H331)Irritant (Eyes/Skin/Respiratory), Hygroscopic
Storage Requirement Flammables cabinet (2-8°C recommended)Room temperature, desiccated

Personal Protective Equipment (PPE) Matrix

Because standard laboratory PPE is insufficient for handling liquid aliphatic amines, your equipment must be selected based on chemical compatibility and permeation rates[5].

Equipment CategoryFree Base (Liquid) SpecificationHCl Salt (Solid) SpecificationMechanistic Rationale
Hand Protection Butyl Rubber or PE Laminate gloves (>0.3mm thickness).Double-gloved Nitrile .Amines rapidly permeate and degrade standard nitrile[6]. Butyl rubber provides superior chemical resistance against aliphatic amine permeation.
Eye/Face Protection Chemical splash goggles + Full face shield.Safety goggles.Prevents ocular saponification from liquid splashes or aerosolized solid particulates[5].
Body Protection Flame-Resistant (FR) lab coat, chemical-resistant apron.Standard cotton lab coat.The free base is highly flammable[2]; an FR coat prevents ignition from static discharge.
Respiratory Handled strictly in a certified chemical fume hood.Handled in a chemical fume hood.Engineering controls (fume hoods) are the primary defense against volatile amine inhalation[4].

Operational Workflow & Handling SOP

The following self-validating protocol ensures that every step of the handling process contains a built-in safety check.

Handling_Workflow N1 Pre-Operation Assessment Verify Fume Hood Flow N2 Identify Chemical Form N1->N2 N3 Free Base (Liquid) CAS: 719267-46-6 N2->N3 N4 HCl Salt (Solid) CAS: 311813-02-2 N2->N4 N5 PPE: Butyl Rubber Gloves, FR Coat, Face Shield N3->N5 N6 PPE: Nitrile Gloves, Lab Coat, Goggles N4->N6 N7 Execute Handling in Chemical Fume Hood N5->N7 N6->N7 N8 Waste Segregation (Amine/Organic Waste) N7->N8 N9 Surface Decontamination & PPE Doffing N8->N9

Workflow for determining appropriate PPE and handling protocols based on chemical form.

Step-by-Step Methodology: Dispensing and Handling
  • Environmental Verification: Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Clear the hood of all oxidizing agents and strong acids to prevent exothermic reactions[6].

  • PPE Donning & Integrity Check: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don the FR lab coat, ensuring all snaps are closed to the neck, followed by splash goggles and a face shield[7].

  • Static Mitigation (Free Base): Because the free base is highly flammable, ensure that receiving vessels are grounded if transferring large volumes. Use only non-sparking tools[5].

  • Dispensing:

    • Liquid: Use a glass syringe or chemically compatible positive-displacement pipette. Do not use polystyrene serological pipettes, as the amine may degrade the plastic.

    • Solid: Use an anti-static weighing spatula to prevent the aerosolization of the hygroscopic HCl salt powder.

  • Surface Decontamination: Before removing the sealed source container from the hood, wipe down the exterior with a dilute acidic wipe (e.g., 1% citric acid) to neutralize any microscopic amine residues.

Emergency Response & Spill Mitigation Plan

In the event of a spill, immediate isolation and chemical neutralization are required to prevent inhalation injuries and fire hazards[4].

For Liquid Free Base Spills (< 100 mL inside a fume hood):

  • Isolate: Immediately lower the fume hood sash to contain vapors. Alert personnel in the immediate vicinity to avoid the area.

  • Neutralize (Causality-Driven Step): Carefully apply a weak solid acid (such as sodium bisulfate or citric acid powder) from the perimeter of the spill inward. Why? Neutralizing the amine converts it into a salt, drastically reducing both its volatility (stopping toxic vapors) and its flammability.

  • Absorb: Cover the neutralized mixture with an inert, non-combustible absorbent like dry sand or vermiculite. Never use combustible materials like paper towels or sawdust , as the heat of neutralization combined with a flammable liquid can trigger a fire[4].

  • Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container[5].

Waste Disposal Protocol

Improper disposal of aliphatic amines can lead to dangerous environmental contamination or incompatible chemical reactions in waste carboys,[8].

  • Segregation: Never mix amine waste with acidic waste streams or oxidizing agents.

  • Aqueous vs. Organic: Collect liquid amine waste in a dedicated, clearly labeled "Hazardous Waste - Flammable/Corrosive Organic Amine" container.

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in sealed solid hazardous waste bags, not standard municipal trash.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: tert-BUTYLAMINE". nj.gov. URL:[Link]

  • Crommelin. "Safety Data Sheet: ALIPHATIC AMINE". crommelin.com.au. URL: [Link]

  • Illumina. "MATERIAL SAFETY DATA SHEET - ALIPHATIC AMINE". illumina.com. URL: [Link]

Sources

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